4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
Beschreibung
BenchChem offers high-quality 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4,6-dichloro-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHQEVZABXPJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598293 | |
| Record name | 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154117-91-6 | |
| Record name | 4,6-Dichloro-2-(1-pyrrolidinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154117-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of the novel compound 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is paramount for its synthesis, purification, formulation, and biological evaluation. This document outlines the theoretical basis and practical methodologies for the complete physicochemical characterization of this pyrimidine derivative.
Molecular Identity and Structure
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with two chlorine atoms at the 4 and 6 positions and a pyrrolidine ring at the 2 position.
Chemical Structure:
Caption: 2D structure of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂N₃ | Calculated |
| Molecular Weight | 222.08 g/mol | Calculated |
| CAS Number | Not yet assigned | - |
| IUPAC Name | 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine | - |
Synthesis Pathway
The synthesis of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common starting material for this class of compounds is 2,4,6-trichloropyrimidine. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than those at the 4 and 6 positions.[1]
Proposed Synthetic Route:
Caption: Proposed synthesis of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine.
A likely synthetic approach involves the reaction of 2,4,6-trichloropyrimidine with one equivalent of pyrrolidine in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a suitable aprotic solvent like acetonitrile.[1] The reaction proceeds via nucleophilic substitution of the more reactive chlorine atom at the 2-position of the pyrimidine ring.
Physicochemical Properties and Experimental Determination
A comprehensive understanding of the physicochemical properties is crucial for the development of any new chemical entity.[2]
Table 2: Predicted and Experimentally Determined Physicochemical Properties
| Property | Predicted Value | Experimental Protocol |
| Melting Point (°C) | Crystalline solid | See Protocol 1 |
| Boiling Point (°C) | > 300 (decomposes) | Not applicable |
| Solubility | Poorly soluble in water | See Protocol 2 |
| LogP | 2.5 - 3.5 | HPLC-based method |
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[1] A sharp melting range typically signifies a high degree of purity.
Protocol 1: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., 2 °C/min) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Assessment
Solubility is a critical parameter for drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Sample Preparation: An excess amount of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in units of mg/mL or µg/mL.
Caption: Workflow for thermodynamic solubility determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of synthesized 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the lone proton on the pyrimidine ring. The chemical shifts and coupling patterns will be indicative of their electronic environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, providing further confirmation of the carbon skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
-
C-N stretching vibrations from the pyrimidine and pyrrolidine rings.
-
C-Cl stretching vibrations.
-
C-H stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.
Conclusion
This technical guide has outlined the essential physicochemical properties of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine and provided standardized protocols for their determination. A thorough characterization of these properties is a critical first step in the journey of any novel compound from the laboratory to potential therapeutic application. The methodologies described herein are designed to ensure the generation of high-quality, reproducible data, thereby facilitating informed decision-making in the drug discovery and development process.
References
Sources
An In-depth Technical Guide to the Structure Elucidation of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
This guide provides a comprehensive overview of the analytical methodologies for the definitive structure elucidation of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and its derivatives have shown a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1] Similarly, the pyrrolidine ring is a key component in many pharmaceuticals.[2] A precise understanding of the molecular structure is paramount for establishing structure-activity relationships (SAR) and ensuring the novelty and purity of synthesized compounds.
This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven protocols. The narrative emphasizes the causality behind experimental choices, ensuring a trustworthy and authoritative resource.
Synthesis Pathway and Rationale
A plausible and efficient synthesis of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine involves the nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine with pyrrolidine. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the hydrochloric acid byproduct. The choice of a suitable solvent, like acetonitrile or tetrahydrofuran, is critical to ensure the solubility of the reactants and facilitate the reaction.
Experimental Protocol: Synthesis of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine
-
Reaction Setup : In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,4,6-trichloropyrimidine (1 equivalent) in anhydrous acetonitrile.
-
Addition of Base : Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Nucleophilic Addition : Slowly add a solution of pyrrolidine (1 equivalent) in anhydrous acetonitrile to the reaction mixture.
-
Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up : Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine.
Integrated Structure Elucidation Workflow
The definitive confirmation of the structure of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine is achieved through the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine (C₈H₉Cl₂N₃), high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.
The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of the pyrimidine and pyrrolidine rings.
Caption: Predicted MS fragmentation of the target compound.
Table 1: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 219.0279 | Molecular ion (for ³⁵Cl₂) |
| [M+2]⁺ | 221.0250 | Isotopic peak (for ³⁵Cl³⁷Cl) |
| [M+4]⁺ | 223.0220 | Isotopic peak (for ³⁷Cl₂) |
| [M-Cl]⁺ | 184.0585 | Loss of a chlorine atom |
| [M-C₂H₄]⁺ | 191.0436 | Loss of ethene from the pyrrolidine ring |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup : Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition : Acquire the mass spectrum in the positive ion mode over a suitable m/z range.
-
Data Analysis : Determine the exact mass of the molecular ion and compare it with the theoretical mass calculated for the proposed molecular formula (C₈H₉Cl₂N₃). Analyze the isotopic pattern to confirm the presence of two chlorine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine is expected to show three distinct signals: one for the proton on the pyrimidine ring and two for the protons on the pyrrolidine ring.
-
Pyrimidine Proton (H-5) : This proton is expected to appear as a singlet in the aromatic region, downfield due to the electron-withdrawing effect of the two chlorine atoms and the nitrogen atoms in the ring.
-
Pyrrolidine Protons : The four protons on the carbons adjacent to the nitrogen (α-protons) will be deshielded and appear as a triplet. The four protons on the other two carbons (β-protons) will be more shielded and appear as a quintet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule.
Table 2: Predicted NMR Data (in CDCl₃)
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| C2 | - | - | - | ~160 |
| C4, C6 | - | - | - | ~158 |
| C5 | ~6.5 | Singlet | 1H | ~110 |
| Cα (Pyrrolidine) | ~3.5 | Triplet | 4H | ~47 |
| Cβ (Pyrrolidine) | ~2.0 | Quintet | 4H | ~25 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum to observe singlets for each unique carbon.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing and Analysis : Process the raw data (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine will show characteristic absorption bands for the C-Cl, C=N, C-N, and C-H bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~3050 | C-H | Aromatic C-H stretch |
| ~2970-2850 | C-H | Aliphatic C-H stretch |
| ~1550-1450 | C=N, C=C | Pyrimidine ring stretching |
| ~1350-1250 | C-N | C-N stretching |
| ~800-600 | C-Cl | C-Cl stretching |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation : Prepare the sample as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum : Record a background spectrum of the empty sample compartment.
-
Sample Spectrum : Record the spectrum of the sample.
-
Data Analysis : The instrument software will automatically subtract the background from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
X-ray Crystallography
For a definitive and unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth : Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection : Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement : Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Structure Validation : Validate the final structure using software tools like PLATON to check for any inconsistencies or errors.
Data Integration and Structure Confirmation
The final confirmation of the structure of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine is achieved by integrating the data from all the analytical techniques. The molecular formula from HRMS, the connectivity from NMR, the functional groups from IR, and the 3D structure from X-ray crystallography should all be consistent with the proposed structure.
Caption: Logical flow of evidence for structure confirmation.
References
- Kaur, R., & Kumar, R. (2020). A review on biological and medicinal significance of pyrimidine containing heterocycles. Current Bioactive Compounds, 16(7), 935-955.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-10.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
- Furukawa, Y., & Shima, S. (1976). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Journal of the Pharmaceutical Society of Japan, 96(9), 1133-1140.
- Whitton, A. J., Jones, S. D., & Roberts, S. M. (2000). Process for preparing 4,6-dichloro-pyrimidine. U.S. Patent No. 6,018,045. Washington, DC: U.S.
- Krasavin, M. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 26(11), 3245.
- Gund, P., & Jensen, N. P. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. U.S. Patent No. 5,563,270. Washington, DC: U.S.
- Gürbüz, D., & Özbey, S. (2014). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Journal of Molecular Structure, 1074, 468-476.
- Trost, B. M., & Dong, G. (2008). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 130(46), 15478–15479.
- Al-Omary, F. A. M., & El-Brollosy, N. R. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(17), 6788-6804.
- Sharma, R., & Kumar, V. (2018). IR, NMR spectral data of pyrimidine derivatives.
- Singh, P. P., & Singh, P. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society, 89(10), 1435-1438.
- El-Gendy, A. A., & Said, M. M. (2019). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1475-1488.
- Hartwig, J. F., & Cook, A. K. (2020). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Organometallics, 39(24), 4505-4516.
- Furkert, D. P., & Brimble, M. A. (2012). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Crystallographica Section B: Structural Science, 68(Pt 6), 665-673.
- Bakunov, S. A., Bakunova, S. M., Wenzler, T., & Tidwell, R. R. (2010). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 15(3), 1385-1430.
-
SpectraBase. (2025). 2,4-Dichloropyrimidine. [Link]
- Falck, J. R., & Manna, S. (1982). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(16), 2093-2098.
- Zeneca Limited. (2003).
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
-
ResearchGate. (2019). FT-IR data of pyrimidine derivatives compounds. [Link]
- Al-Tel, T. H. (2014). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 19(12), 20566-20578.
Sources
An In-Depth Technical Guide on the Putative Mechanism of Action of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine as a Modulator of Cellular Metabolism
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action for the synthetic compound 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine. In the absence of direct empirical data for this specific molecule, we present a scientifically grounded hypothesis based on the well-documented activities of structurally related pyrimidine derivatives. It is proposed that 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine functions as an inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the de novo fatty acid synthesis pathway. This guide will elucidate the rationale behind this hypothesis, detail the molecular interactions that may govern this inhibition, and provide a rigorous framework of experimental protocols for the validation of this proposed mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents targeting metabolic pathways in diseases such as cancer and metabolic syndrome.
Introduction: The Pyrimidine Scaffold in Drug Discovery and a Case for 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities.[1][2] Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, with biological targets has made it a versatile template for the design of enzyme inhibitors. Pyrimidine derivatives have been successfully developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), as well as metabolic enzymes.[3][4]
4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine is a synthetic molecule featuring a central pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a pyrrolidine moiety at position 2. The electron-withdrawing nature of the chlorine atoms renders the pyrimidine ring susceptible to nucleophilic substitution, making it a valuable intermediate in organic synthesis. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, adds a three-dimensional character to the molecule, which can be crucial for specific interactions within a protein's binding pocket.
While no specific biological activity has been definitively ascribed to 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine in the public domain, its structural features, particularly the substituted pyrimidine core, strongly suggest its potential as a modulator of enzymatic activity. Based on a thorough analysis of structure-activity relationships within the broader class of pyrimidine-based inhibitors, we hypothesize that this compound is a putative inhibitor of Acetyl-CoA Carboxylase (ACC).
Proposed Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[5] This reaction is the committed and rate-limiting step in the biosynthesis of fatty acids.[6] ACC exists in two isoforms in mammals: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[5] The central role of ACC in lipid metabolism makes it an attractive therapeutic target for a range of human diseases, including metabolic syndrome, obesity, diabetes, and cancer, where altered fatty acid metabolism is a key feature.[6][7][8]
Our hypothesis is that 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine acts as an inhibitor of ACC. This is predicated on the discovery that structurally analogous compounds, featuring a pyrimidine core linked to a cyclic amine (piperidine), have demonstrated potent ACC inhibitory activity. The pyrimidine scaffold can mimic the binding of the adenine component of ATP or other endogenous ligands in the enzyme's active site.
The proposed inhibitory action is likely to occur at the ATP-binding site within the biotin carboxylase (BC) domain of ACC. The nitrogen atoms of the pyrimidine ring could form key hydrogen bond interactions with the hinge region of the ATP-binding pocket, a common binding motif for pyrimidine-based kinase and enzyme inhibitors.[4] The pyrrolidine and dichloro-substituents would then occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and potentially conferring selectivity for ACC over other enzymes.
Caption: Proposed inhibition of Acetyl-CoA Carboxylase (ACC) by 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine, blocking the conversion of Acetyl-CoA to Malonyl-CoA and thus inhibiting fatty acid synthesis.
A Framework for Experimental Validation
To rigorously test the hypothesis that 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine inhibits ACC, a multi-tiered experimental approach is necessary. This should encompass biochemical assays to determine direct enzyme inhibition and cell-based assays to assess the compound's effect on cellular fatty acid synthesis and downstream biological processes.
Biochemical Validation: Direct Enzyme Inhibition Assays
The initial step is to determine if 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine directly inhibits the enzymatic activity of purified ACC1 and ACC2.
3.1.1. Enzyme Kinetic Assays
Standard enzyme kinetic assays can be employed to measure the rate of malonyl-CoA production. A common method is a coupled-enzyme spectrophotometric assay where the consumption of a substrate or the production of a product is linked to a change in absorbance.
Protocol: Coupled-Enzyme Spectrophotometric Assay for ACC Activity
-
Reaction Mixture Preparation: Prepare a reaction buffer containing all necessary components for ACC activity, such as ATP, acetyl-CoA, and bicarbonate, along with the coupling enzymes and their substrates (e.g., pyruvate kinase and lactate dehydrogenase with phosphoenolpyruvate and NADH).
-
Compound Preparation: Prepare a stock solution of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Assay Initiation: Add the purified ACC enzyme to the reaction mixture containing varying concentrations of the test compound.
-
Data Acquisition: Monitor the change in absorbance over time, which corresponds to the rate of the enzymatic reaction.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
3.1.2. Determination of Inhibition Modality
To understand how the compound interacts with the enzyme, it is crucial to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This can be achieved by performing kinetic experiments where the concentration of one substrate is varied while the concentration of the inhibitor is held constant. The data are then analyzed using Lineweaver-Burk or other linearized plots.[9]
Table 1: Expected Outcomes for Different Modes of ACC Inhibition
| Mode of Inhibition | Effect on Vmax | Effect on Km |
| Competitive | Unchanged | Increases |
| Non-competitive | Decreases | Unchanged |
| Uncompetitive | Decreases | Decreases |
Cellular Validation: Assessing the Impact on Cellular Processes
Demonstrating direct enzyme inhibition is the first step. The next is to confirm that the compound can enter cells and inhibit fatty acid synthesis in a cellular context.
3.2.1. Cellular Fatty Acid Synthesis Assay
This assay measures the de novo synthesis of fatty acids in cultured cells by monitoring the incorporation of a radiolabeled precursor, such as [14C]-acetate, into the lipid fraction.
Protocol: [14C]-Acetate Incorporation Assay
-
Cell Culture: Plate cells of interest (e.g., cancer cell lines known for high rates of fatty acid synthesis) in a suitable culture medium.
-
Compound Treatment: Treat the cells with varying concentrations of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine for a defined period.
-
Radiolabeling: Add [14C]-acetate to the culture medium and incubate to allow for its incorporation into newly synthesized fatty acids.
-
Lipid Extraction: Harvest the cells, and extract the total lipid fraction using an appropriate organic solvent mixture.
-
Quantification: Measure the amount of radioactivity in the lipid extract using a scintillation counter. A reduction in radioactivity in treated cells compared to control cells indicates inhibition of fatty acid synthesis.[10]
3.2.2. Downstream Cellular Effects
Inhibition of fatty acid synthesis is expected to have downstream consequences on cellular processes such as proliferation, viability, and apoptosis, particularly in cancer cells that are highly dependent on this pathway.
Protocol: Cell Viability and Proliferation Assays
-
Cell Seeding: Seed cancer cells in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Assay Performance: After a suitable incubation period (e.g., 24, 48, or 72 hours), assess cell viability using assays such as the MTT or CCK-8 assay, which measure metabolic activity.[11]
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) to quantify the compound's anti-proliferative effect.
Caption: A logical workflow for the experimental validation of the proposed mechanism of action for 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine.
Conclusion and Future Directions
This technical guide has outlined a plausible, albeit hypothetical, mechanism of action for 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine as an inhibitor of Acetyl-CoA Carboxylase. This hypothesis is rooted in the extensive literature on the biological activities of pyrimidine-based compounds. The proposed experimental framework provides a clear and scientifically rigorous path to validate this hypothesis.
Should the experimental data support the proposed mechanism, 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine could represent a novel chemical scaffold for the development of therapeutics targeting diseases with dysregulated lipid metabolism. Further studies would then be warranted, including structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies to assess its pharmacokinetic properties and efficacy in relevant disease models. The exploration of this compound and its analogs could open new avenues for the treatment of cancer and metabolic disorders.
References
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
-
Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. PubMed. Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
-
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH. Available at: [Link]
-
PI3K inhibitors with pyrimidine scaffold. ResearchGate. Available at: [Link]
-
Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma. NIH. Available at: [Link]
-
Heterobivalent Inhibitors of Acetyl-CoA Carboxylase: Drug Target Residence Time and Time-Dependent Antibacterial Activity. PMC - NIH. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
-
Clinically approved pyrimidine scaffolds as EGFR inhibitors. ResearchGate. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]
-
Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs. Europe PMC. Available at: [Link]
-
Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. ResearchGate. Available at: [Link]
-
CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. ResearchGate. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]
-
Real-Time NMR-Based Drug Discovery to Identify Inhibitors against Fatty Acid Synthesis in Living Cancer Cells. ChemRxiv. Available at: [Link]
-
Bacterial-specific ACC inhibitors. Chemical structures are shown for... ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. Available at: [Link]
-
Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. Available at: [Link]
-
Steady-state enzyme kinetics. The Biochemist. Available at: [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC. Available at: [Link]
-
A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates. PubMed. Available at: [Link]
-
Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Taylor & Francis Online. Available at: [Link]
-
What Are Enzyme Kinetic Assays?. Tip Biosystems. Available at: [Link]
-
Targeting GPR68 Alleviates Inflammation and Lipid Accumulation in Metabolic Dysfunction-Associated Steatohepatitis. MDPI. Available at: [Link]
-
What are ACC inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. Available at: [Link]
-
Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. PubMed Central. Available at: [Link]
-
Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review. MDPI. Available at: [Link]
-
Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. PubMed. Available at: [Link]
-
5.4: Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibitory effects of garcinone E on fatty acid synthase - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13246H [pubs.rsc.org]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 6. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Pharmacological Potential of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine Derivatives: A Technical Guide for Drug Discovery
Foreword: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine nucleus a focal point for the development of novel therapeutic agents.[3] A multitude of pyrimidine derivatives have been investigated and developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and antimalarial agents.[1] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[3] This guide delves into the specific and compelling biological activities of a particular class of pyrimidine derivatives: those bearing a 4,6-dichloro-2-(pyrrolidin-1-yl) core structure. While direct extensive public data on this exact scaffold is emerging, this guide will synthesize available information on closely related analogs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore their synthesis, anticancer and kinase inhibitory potential, and the experimental methodologies crucial for their evaluation, thereby providing a roadmap for future research and development in this promising area.
I. Synthetic Strategies: Building the Core Moiety
The synthesis of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine derivatives typically commences with a commercially available precursor, 2,4,6-trichloropyrimidine. The reactivity of the chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring differs, allowing for sequential and regioselective substitution. The chlorine at the C2 position is generally the most reactive, followed by the C4 and C6 positions.
A common synthetic route involves the initial nucleophilic substitution of the C2 chlorine with pyrrolidine. This selective reaction is typically carried out at low temperatures to favor monosubstitution. The resulting 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine serves as a key intermediate. Subsequent substitutions at the C4 and C6 positions can then be achieved by reacting this intermediate with a variety of nucleophiles, such as amines, thiols, or alcohols, often under thermal or microwave-assisted conditions. This modular approach allows for the generation of a diverse library of derivatives for biological screening.
For instance, in the synthesis of related pyrimidine-based inhibitors, a similar stepwise approach is employed, starting with a di- or tri-halogenated pyrimidine.[4] The selective displacement of halogens with different amines or other nucleophiles is a cornerstone of building chemical diversity around the pyrimidine core.[4]
Visualizing the Synthetic Workflow
Caption: General synthetic scheme for 4,6-disubstituted-2-(pyrrolidin-1-yl)pyrimidine derivatives.
II. Anticancer Activity: A Promising Avenue of Investigation
The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents.[5] Derivatives of 2,4,6-trisubstituted pyrimidines have demonstrated significant potential in this area.[6] The biological activity of these compounds is often attributed to their ability to interact with key cellular targets involved in cancer cell proliferation, survival, and metastasis.
While specific data on the anticancer activity of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine derivatives is not extensively available in the public domain, the known anticancer properties of structurally similar compounds provide a strong rationale for their investigation. For example, 4-substituted 5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines have been reported to exhibit significant cytotoxicity against breast cancer cell lines.[9] These compounds were found to act as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells.[9]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A fundamental experiment to evaluate the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The synthesized 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then prepared in culture medium and added to the cells in the 96-well plates. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
III. Kinase Inhibition: Targeting Cellular Signaling Pathways
Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold is a key component of many approved kinase inhibitors.
Derivatives of 2,4,6-trisubstituted pyrimidines have been investigated as inhibitors of various kinases. For instance, a pyrimidine-based compound, (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone, has been identified as an Aurora kinase inhibitor that can reduce the levels of MYC oncoproteins.[4][10] The synthesis of this compound involved a 4,6-dichloropyrimidine intermediate, highlighting the relevance of this core structure in kinase inhibitor design.[4]
Mechanism of Action: Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers and is associated with poor prognosis. Inhibitors of Aurora kinases can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells. The aforementioned pyrimidine-based inhibitor was shown to reduce the levels of cMYC and MYCN, which are oncoproteins that are often stabilized by Aurora A kinase.[4]
Visualizing the Kinase Inhibition Pathway
Caption: Proposed mechanism of action for pyrimidine-based Aurora kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the kinase inhibitory activity of the synthesized compounds, an in vitro kinase assay is performed. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Step-by-Step Methodology:
-
Reagents and Buffers: Prepare a kinase reaction buffer containing ATP, a peptide or protein substrate specific for the kinase of interest (e.g., a synthetic peptide for Aurora A), and the purified recombinant kinase enzyme.
-
Compound Preparation: Prepare serial dilutions of the 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine derivatives in the kinase reaction buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, combine the kinase, the substrate, and the test compound or vehicle control. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylation is quantified using a suitable detection method. Common methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assay: Using a system like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.
-
Fluorescence-Based Assay: Using a fluorescently labeled substrate or antibody to detect phosphorylation.
-
-
Data Analysis: The kinase activity in the presence of the inhibitor is calculated as a percentage of the activity in the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Quantitative Data on a Related Pyrimidine-Based Kinase Inhibitor
The following table summarizes the inhibitory potency of a closely related pyrimidine derivative against Aurora kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 13 | Aurora A | 18 | [4] |
| 13 | Aurora B | 35 | [4] |
Note: Compound 13 is (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone.
IV. Future Directions and Conclusion
The 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. The synthetic accessibility of this core allows for the creation of diverse chemical libraries, which can be screened for a wide range of biological activities.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine derivatives. Key areas of investigation should include:
-
Broad-spectrum anticancer screening: Evaluating the cytotoxicity of the derivatives against a panel of human cancer cell lines from different tissues of origin.
-
Kinase profiling: Screening the compounds against a panel of kinases to identify specific targets and determine their selectivity profile.
-
Mechanism of action studies: For active compounds, elucidating the underlying molecular mechanisms through which they exert their biological effects. This could involve cell cycle analysis, apoptosis assays, and western blotting to assess the modulation of key signaling pathways.
-
Structure-activity relationship (SAR) studies: Systematically modifying the substituents at the C4 and C6 positions to understand how these changes impact biological activity and to optimize lead compounds.
References
-
Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. PubMed. URL: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information. URL: [Link]
-
Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. ResearchGate. URL: [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. URL: [Link]
-
Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. PubMed. URL: [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. URL: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. URL: [Link]
-
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. National Center for Biotechnology Information. URL: [Link]
-
Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Biomedical Research. URL: [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. URL: [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. National Center for Biotechnology Information. URL: [Link]
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. URL: [Link]
-
Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Preprints.org. URL: [Link]
-
SYNTHESIS OF 2,4,6-TRISUBSTITUTED PYRIMIDINE ANALOGUES VIA CHALCONE DERIVATIVES AND THEIR ANTICANCER EVALUATION. International Journal of Pharmacy and Pharmaceutical Sciences. URL: [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. URL: [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. URL: [Link]
-
Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. PubMed. URL: [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. National Center for Biotechnology Information. URL: [Link]
-
Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. URL: [Link]
-
Diverse Biological Activity of Pyrimidine Derivatives: A Review. ResearchGate. URL: [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Strategic Utility of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold for Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to engage in various biological interactions.[1] When functionalized with a pyrrolidine moiety, another privileged structure in drug discovery, the resulting scaffold gains unique three-dimensional characteristics and physicochemical properties that are highly desirable for modulating biological targets. This application note delves into the multifaceted utility of a specific, highly functionalized pyrimidine derivative: 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine . We will explore its role as a strategic building block in the synthesis of potent and selective bioactive molecules, with a focus on its application in the development of kinase inhibitors and other therapeutic classes. Through detailed protocols and mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this versatile chemical entity in their discovery programs.
Chemical Reactivity and Synthetic Rationale: The Power of Sequential Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine lies in the differential reactivity of its two chlorine atoms at the C4 and C6 positions. These positions are susceptible to nucleophilic aromatic substitution (SNAr), a reaction mechanism fundamental to the elaboration of the pyrimidine core. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms facilitates this reaction.
The pyrrolidine group at the C2 position, being an electron-donating group, can influence the regioselectivity of the substitution reactions. Generally, in 4,6-dichloropyrimidines, both chloro-substituents are reactive, and the introduction of the first nucleophile can modulate the reactivity of the remaining chlorine atom. This allows for a sequential and controlled introduction of different functionalities, a key strategy in building molecular complexity and exploring structure-activity relationships (SAR).
graph "SNAr_Mechanism" {
layout=neato;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
A [label="4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine", pos="0,2!"];
B [label="Nucleophile (Nu-H)", pos="2,2!"];
C [label="Meisenheimer Complex\n(Tetrahedral Intermediate)", fillcolor="#EA4335", pos="1,0!"];
D [label="Monosubstituted Product", pos="0,-2!"];
E [label="Leaving Group (Cl-)", pos="2,-2!"];
A -> C [label="Nucleophilic Attack"];
B -> C;
C -> D [label="Chloride Elimination"];
C -> E;
}
Caption: Synthetic route to a potent cholinesterase inhibitor.
Protocol: Synthesis of a 4-Amino-2-(pyrrolidin-1-yl)pyrimidine Derivative
This protocol is adapted from the synthesis of N-(naphthalen-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine.
Materials:
-
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
-
Naphthalen-1-ylmethanamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanol (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a solution of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq) in anhydrous ethanol, add naphthalen-1-ylmethanamine (1.1 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired monosubstituted product.
Rationale: The use of a slight excess of the amine nucleophile and a non-nucleophilic base like DIPEA drives the reaction towards the monosubstituted product. Ethanol serves as a suitable polar protic solvent for this type of SNAr reaction.
Biological Activity Data
The resulting 2,4-disubstituted pyrimidine derivatives have shown promising activity as cholinesterase inhibitors.
Compound ID Structure AChE IC50 (µM) BuChE IC50 (µM) 9a N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine 5.5 8.9
Data sourced from a study on 2,4-disubstituted pyrimidine derivatives as dual cholinesterase and Aβ-aggregation inhibitors.
Application in the Synthesis of Kinase Inhibitors: A Case Study of CDK4/6 Inhibitors
The pyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. While a direct synthesis of a marketed drug from 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine is not readily found in the literature, the synthesis of the CDK4/6 inhibitor Ribociclib provides an excellent parallel, starting from the closely related 5-bromo-2,4-dichloropyrimidine.[2] This highlights the industrial relevance of dichloropyrimidine scaffolds in the synthesis of complex, clinically important molecules. Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a validated therapeutic strategy in certain types of cancer.[3][4]
Conceptual Synthetic Workflow for a CDK4/6 Inhibitor Core
The synthesis of many CDK4/6 inhibitors involves a series of cross-coupling and nucleophilic substitution reactions on a dihalopyrimidine core. A generalized workflow, inspired by the synthesis of Ribociclib, illustrates how 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine could be utilized to construct a similar pharmacophore.
```dot
digraph "CDK46_Inhibitor_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
start [label="4,6-Dichloro-2-\n(pyrrolidin-1-yl)pyrimidine", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
step1 [label="SNAr with\nAmine 1", fillcolor="#4285F4"];
intermediate1 [label="Monosubstituted\nIntermediate", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
step2 [label="Cross-Coupling\n(e.g., Suzuki, Buchwald-Hartwig)", fillcolor="#34A853"];
final_product [label="Disubstituted\nKinase Inhibitor Core", shape=cds, fillcolor="#EA4335", fontcolor="#202124"];
start -> step1;
step1 -> intermediate1;
intermediate1 -> step2;
step2 -> final_product;
}
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Dichloropyrimidines
For researchers, medicinal chemists, and professionals in drug development, dichloropyrimidines are foundational scaffolds of immense synthetic utility. Their inherent electronic properties make them prime substrates for nucleophilic aromatic substitution (SNAr), a powerful tool for introducing molecular diversity. This guide provides an in-depth exploration of the experimental procedures for these reactions, grounded in mechanistic understanding and practical, field-proven insights. We will delve into the causality behind experimental choices, ensuring each protocol is a robust, self-validating system for achieving desired synthetic outcomes.
The Underlying Chemistry: Why Dichloropyrimidines are Primed for SNAr
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[1][2][3] This electron deficiency is significantly amplified by the inductive electron-withdrawing effects of two chlorine atoms, rendering the carbon atoms to which they are attached (typically C2, C4, and C6) highly electrophilic.[1][2][3] This electronic arrangement makes the pyrimidine ring susceptible to attack by nucleophiles, proceeding through a well-established SNAr mechanism.
The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is stabilized by the nitrogen atoms. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the substituted pyrimidine product.
Regioselectivity: The Critical Factor in Dichloropyrimidine Chemistry
A paramount consideration in the nucleophilic substitution of dichloropyrimidines is regioselectivity—the preferential substitution at one position over another. For 2,4-dichloropyrimidines, the generally observed order of reactivity is C4 > C2 >> C5.[4] This preference for the C4 position can be attributed to several factors, including the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4 compared to C2, which suggests it is the more electrophilic site.[5] Additionally, the approach of a nucleophile to the C2 position may experience greater steric hindrance and electrostatic repulsion from the lone pairs of the two adjacent nitrogen atoms.[5]
However, this inherent C4 selectivity is not absolute and can be influenced or even reversed by several factors:
-
Substituents on the Pyrimidine Ring: The presence of other substituents on the pyrimidine ring can dramatically alter the regioselectivity. For instance, an electron-donating group at the C6 position can direct nucleophilic attack to the C2 position.[6][7] Conversely, an electron-withdrawing substituent at the C5 position enhances the inherent preference for substitution at C4.[8]
-
Nature of the Nucleophile: The structure and reactivity of the nucleophile play a crucial role. For example, tertiary amines have been shown to exhibit a preference for C2 substitution on 5-substituted-2,4-dichloropyrimidines.[8]
-
Reaction Conditions: Solvents, temperature, and the use of catalysts can also influence the regiochemical outcome.[9][10] For instance, palladium catalysis has been employed to achieve highly regioselective C4 amination.[10]
Controlling regioselectivity is often a significant synthetic challenge, as the separation of C2 and C4 isomers can be difficult.[10] Therefore, a thorough understanding of these influencing factors is critical for designing successful synthetic strategies.
Visualizing the SNAr Mechanism and Regioselectivity
Caption: Generalized SNAr mechanism on 2,4-dichloropyrimidine, highlighting the preferential attack at the C4 position.
Experimental Protocols
The following protocols are designed to be robust and reproducible. It is crucial to monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.[11]
Protocol 1: Mono-amination with a Primary or Secondary Amine
This protocol describes a general procedure for the selective mono-substitution of a dichloropyrimidine with an amine nucleophile.
Rationale: The use of a base, such as potassium carbonate or triethylamine, is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile and render it unreactive.[12] Polar aprotic solvents like DMF or polar protic solvents like ethanol are commonly used to facilitate the dissolution of the reactants and the stabilization of the charged intermediate.[1][13] The reaction temperature is often elevated to overcome the activation energy barrier.
Materials:
-
Dichloropyrimidine (e.g., 2,4-dichloropyrimidine or 4,6-dichloropyrimidin-5-amine)
-
Amine (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, 2-4 equivalents, or Triethylamine, 2-3 equivalents)
-
Solvent (e.g., DMF, Ethanol, or 2-Propanol)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon), particularly if the amine is sensitive to oxidation.
Procedure:
-
To a round-bottom flask, add the dichloropyrimidine (1.0 equivalent) and the chosen solvent (e.g., 5-10 mL per mmol of dichloropyrimidine).
-
Add the base (e.g., K₂CO₃).
-
Add the amine (1.0-1.2 equivalents) to the suspension.
-
If necessary, purge the flask with an inert gas.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to reflux, e.g., 80-140 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or HPLC until the starting dichloropyrimidine is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a solid base, filter the mixture to remove the inorganic salts.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel or recrystallization.
Protocol 2: Substitution with a Thiol Nucleophile
This protocol outlines the reaction of a dichloropyrimidine with a thiol, which are generally potent nucleophiles.[14]
Rationale: Thiols are often used as their corresponding thiolates, which are generated in situ by the addition of a base. The thiolate is a more potent nucleophile than the neutral thiol. The reaction conditions are often milder than those required for amination.
Materials:
-
Dichloropyrimidine
-
Thiol (1.0 - 1.2 equivalents)
-
Base (e.g., NaOH, NaH, or K₂CO₃, 1.1 - 1.5 equivalents)
-
Solvent (e.g., DMF, THF, or Ethanol)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0-1.2 equivalents) in the chosen solvent.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add the base (e.g., NaH) portion-wise to the solution. Allow the mixture to stir for 15-30 minutes to ensure complete formation of the thiolate.
-
Add a solution of the dichloropyrimidine (1.0 equivalent) in the same solvent dropwise to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Palladium-Catalyzed Amination for Enhanced Regioselectivity
For challenging substrates or when high regioselectivity is paramount, palladium-catalyzed amination (a variant of the Buchwald-Hartwig reaction) can be employed.[10]
Rationale: This method can offer superior regioselectivity, particularly for the C4 position, and often proceeds under milder conditions than traditional SNAr.[10] The catalytic cycle involves oxidative addition of the dichloropyrimidine to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the product and regenerate the catalyst. A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine in the catalytic cycle.
Materials:
-
Dichloropyrimidine (e.g., 6-aryl-2,4-dichloropyrimidine)
-
Amine (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., a biarylphosphine ligand like dppb, 1-5 mol%)
-
Strong, non-nucleophilic base (e.g., LiHMDS, 1.1 - 1.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., THF, Dioxane)
-
Schlenk flask or similar glassware for reactions under an inert atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst and the ligand.
-
Add the anhydrous, deoxygenated solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
-
Add the dichloropyrimidine (1.0 equivalent) and the amine (1.0-1.2 equivalents).
-
Add the base (e.g., LiHMDS).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitored by TLC, HPLC, or GC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: A Comparative Overview of Reaction Conditions
The choice of reaction conditions is critical for achieving the desired outcome. The following table summarizes typical conditions for the mono-substitution of dichloropyrimidines with various nucleophiles.
| Nucleophile | Dichloropyrimidine Substrate | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Adamantane-containing amine | 4,6-dichloropyrimidine | K₂CO₃ | DMF | 140 | Not specified | [1] |
| Indoline | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | NaOH | Ethanol/Methanol | Room Temp | Not specified | [13] |
| Propargylamine | 4,6-Dichloropyrimidin-5-amine | Triethylamine | Neat | Reflux | Not specified | [1] |
| Benzylamine | 2-Amino-4,6-dichloropyrimidine | Triethylamine | Neat | 80-90 | 88 | [15] |
| Aniline | 6-(4-fluorophenyl)-2,4-dichloropyrimidine | LiHMDS | THF | -60 to RT | >95 (91:9 C4:C2) | [10] |
Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a substituted pyrimidine.
Caption: A standard workflow for the synthesis, workup, and purification of substituted pyrimidines.
Analytical Characterization
Proper characterization of the final product is essential to confirm its identity, purity, and regiochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the pyrimidine ring protons can often distinguish between C2 and C4 isomers.[6][7]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming that the desired substitution has occurred. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[13]
-
Chromatographic Techniques (TLC, HPLC, GC-MS): These methods are used to monitor the reaction progress and to assess the purity of the final product.[11]
Conclusion
The nucleophilic aromatic substitution of dichloropyrimidines is a cornerstone of heterocyclic chemistry, offering a versatile and powerful means of synthesizing a vast array of functionalized molecules for drug discovery and materials science. Success in this area hinges on a deep understanding of the underlying principles of reactivity and regioselectivity, coupled with the careful selection and execution of experimental protocols. By leveraging the insights and methodologies presented in this guide, researchers can navigate the complexities of dichloropyrimidine chemistry to achieve their synthetic goals with greater efficiency and confidence.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. preprints.org [preprints.org]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
Introduction: The Imperative for Rigorous Characterization
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine is a substituted pyrimidine, a class of nitrogen-containing heterocycles that form the core of numerous pharmaceuticals and biologically active molecules.[1][2][3] The pyrimidine scaffold is a fundamental building block in nucleic acids and a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs.[1][4] The specific structure of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine, featuring two reactive chlorine atoms, presents it as a valuable intermediate for synthesizing more complex molecules through nucleophilic substitution reactions.
Given its potential role in drug discovery and development, establishing the unambiguous identity, purity, and stability of this compound is of paramount importance. A failure to do so can compromise experimental reproducibility, lead to the generation of unintended side products, and create significant regulatory hurdles. This application note provides a comprehensive, multi-modal analytical strategy employing orthogonal techniques to ensure a complete and reliable characterization. This framework is designed not merely as a set of procedures, but as a self-validating system where each method corroborates the others, providing the highest degree of scientific confidence.
The Analytical Workflow: An Integrated Strategy
A robust characterization relies on the integration of multiple analytical techniques that provide complementary information. A chromatographic method will assess purity, while spectroscopic methods will elucidate the molecular structure. Mass spectrometry confirms molecular weight, and elemental analysis validates the empirical formula. This orthogonal approach ensures that every aspect of the compound's identity and quality is verified.
Caption: Integrated workflow for compound characterization.
Chromatographic Methods for Purity and Impurity Profiling
Chromatography is essential for separating the target compound from starting materials, by-products, and degradation products. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the premier technique for assessing the purity of non-volatile organic molecules like substituted pyrimidines.[5][6][7] A reversed-phase method using a C18 column is the logical starting point, as it effectively separates moderately polar compounds from both more polar and less polar impurities. A gradient elution is chosen over an isocratic one to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe. UV detection is ideal, as the pyrimidine ring possesses a strong chromophore.
Protocol: Purity Determination by Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation: Accurately weigh approximately 10 mg of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | ACE C18 or equivalent (150 x 4.6 mm, 3.5 µm) | Standard for robust separation of heterocyclic compounds.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and ionization for potential LC-MS. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Wavelength where pyrimidine derivatives typically absorb strongly. |
| Injection Vol. | 10 µL |
-
Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of the main peak as a percentage of the total area. The method should be validated according to ICH Q2(R1) guidelines for linearity, precision, accuracy, and robustness.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: While the target compound may have limited volatility, GC-MS is invaluable for detecting low-molecular-weight, volatile, or semi-volatile impurities that might be missed by HPLC.[9][10] This includes residual solvents or unreacted starting materials. The mass spectrometer provides definitive identification of these potential contaminants based on their mass spectra and fragmentation patterns.
Protocol: Analysis of Volatile Impurities by Headspace GC-MS
-
Instrumentation: A GC system with a headspace autosampler coupled to a mass spectrometer.
-
Sample Preparation: Accurately weigh ~20 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent like DMSO. Seal the vial immediately.
-
GC-MS Conditions:
| Parameter | Value | Rationale |
| Column | Rtx-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm) | A non-polar column for general screening of volatile impurities.[11] |
| Headspace Temp. | 80 °C | To partition volatile analytes into the gas phase. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | |
| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 280 °C (hold 5 min) | Separates a wide range of volatile and semi-volatile compounds. |
| Injector Temp. | 250 °C | |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard for generating reproducible fragmentation patterns. |
| Mass Range | 35 - 450 amu | Covers the mass range of common solvents and precursors. |
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides an unambiguous confirmation of the compound's covalent structure. NMR defines the carbon-hydrogen framework, while FTIR identifies the functional groups present.
Caption: Orthogonal techniques for self-validating data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom.[12][13] For 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine, ¹H NMR will confirm the presence and connectivity of the single pyrimidine proton and the eight protons of the pyrrolidine ring. ¹³C NMR will confirm the number and type of carbon atoms.
Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Expected Spectral Features:
-
¹H NMR:
-
A singlet integrating to 1H in the aromatic region (approx. 6.5-7.0 ppm) corresponding to the C5-H of the pyrimidine ring.
-
Two multiplets (or triplets) in the aliphatic region, each integrating to 4H. These correspond to the two sets of chemically non-equivalent methylene protons (-CH₂-) of the pyrrolidine ring. One set (adjacent to the nitrogen) will be further downfield (approx. 3.5-4.0 ppm) than the other set (approx. 1.9-2.2 ppm).
-
-
¹³C NMR:
-
Expect 5 distinct signals.
-
Three signals in the aromatic/olefinic region for the pyrimidine carbons (C2, C4, C6 will be downfield due to attachment to N and Cl; C5 will be upfield).
-
Two signals in the aliphatic region for the two unique carbons of the pyrrolidine ring.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and reliable method to confirm the presence of key functional groups.[14][15] The resulting spectrum serves as a molecular fingerprint. For this compound, we expect to see characteristic vibrations for the aromatic C-H, aromatic ring stretches (C=C, C=N), aliphatic C-H, C-N, and the crucial C-Cl bonds.[16][17][18]
Protocol: Functional Group Analysis by ATR-FTIR
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H (pyrimidine ring) |
| ~2980-2850 | C-H Stretch | Aliphatic C-H (pyrrolidine ring) |
| ~1600-1550 | C=N Stretch | Pyrimidine ring |
| ~1550-1450 | C=C Stretch | Pyrimidine ring |
| ~1350-1250 | C-N Stretch | Aromatic amine (C-N) |
| ~800-600 | C-Cl Stretch | Aryl-Chloride |
Definitive Identity and Formula Confirmation
While the previous methods establish purity and structure, mass spectrometry and elemental analysis provide definitive proof of the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily protonate at one of the ring nitrogens to form a stable [M+H]⁺ ion.
Protocol: Molecular Formula Confirmation by ESI-HRMS
-
Instrumentation: An ESI Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in 50:50 acetonitrile:water with 0.1% formic acid.
-
Analysis: Infuse the sample directly into the source. Acquire data in positive ion mode.
-
Data Analysis:
-
Molecular Formula: C₉H₉Cl₂N₃
-
Monoisotopic Mass: 233.0225
-
Expected [M+H]⁺: 234.0303
-
Observe the measured m/z and compare it to the theoretical value. The mass accuracy should be within 5 ppm. Also, confirm the characteristic isotopic pattern for a molecule containing two chlorine atoms (A, A+2, A+4 peaks in a ~9:6:1 ratio).
-
Elemental Analysis
Expertise & Causality: Elemental analysis provides a fundamental check on the compound's composition by quantifying the mass percentages of carbon, hydrogen, and nitrogen. This classic technique serves as an essential, independent validation of the molecular formula determined by HRMS.
Protocol: C, H, N Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Accurately weigh ~2 mg of the dry, pure sample.
-
Analysis: The sample is combusted, and the resulting CO₂, H₂O, and N₂ gases are quantified.
-
Comparison of Results:
| Element | Theoretical % | Found % | Acceptance Criteria |
| Carbon (C) | 46.18% | ± 0.4% | |
| Hydrogen (H) | 3.88% | ± 0.4% | |
| Nitrogen (N) | 17.95% | ± 0.4% |
Conclusion
The analytical framework detailed in this note provides a robust, multi-faceted, and self-validating protocol for the comprehensive characterization of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine. By integrating chromatographic separations with spectroscopic elucidation and definitive mass and elemental confirmation, researchers and developers can establish a complete analytical dossier for this compound. Adherence to these protocols will ensure the quality, identity, and purity of the material, which is a non-negotiable prerequisite for its successful application in scientific research and pharmaceutical development.
References
- CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google P
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. (URL: [Link])
-
Determination of Dipyrone-Related Residues by HPLC - Food Safety and Inspection Service. (URL: [Link])
- EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)
-
Design, synthesis and characterization of some new 1, 4-Dihydropyridines. (URL: [Link])
-
Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). (URL: [Link])
-
Pyrimethamine analysis by enzyme inhibition and HPLC assays - PubMed. (URL: [Link])
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - NIH. (URL: [Link])
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research. (URL: [Link])
-
4,6-Dichloro-2-propylsulfanyl-pyrimidine - Veeprho. (URL: [Link])
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. (URL: [Link])
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC - NIH. (URL: [Link])
- US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google P
-
of the qualitative GC–MS analysis for pyrimidines and triazines from... - ResearchGate. (URL: [Link])
-
Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed. (URL: [Link])
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - MDPI. (URL: [Link])
-
FT-IR data of pyrimidine derivatives compounds - ResearchGate. (URL: [Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])
-
Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides - Shimadzu. (URL: [Link])
-
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (URL: [Link])
-
An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS - ResearchGate. (URL: [Link])
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. (URL: [Link])
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. (URL: [Link])
-
Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards' - ResearchGate. (URL: [Link]')
-
Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry - Taylor & Francis. (URL: [Link])
-
Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods - PubMed. (URL: [Link])
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. (URL: [Link])
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. (URL: [Link])
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - NIH. (URL: [Link])
-
IR, NMR spectral data of pyrimidine derivatives - ResearchGate. (URL: [Link])
Sources
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Pyrimethamine analysis by enzyme inhibition and HPLC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 15. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 16. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine, a key intermediate in pharmaceutical synthesis. The developed method is demonstrated to be specific, accurate, precise, and stability-indicating, adhering to the stringent requirements of the International Council for Harmonisation (ICH) guidelines. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental procedures, and a complete validation strategy.
Introduction
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block in the synthesis of various therapeutic agents. Its purity must be rigorously controlled to ensure the quality and consistency of the final API.
High-performance liquid chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of components in a mixture, making it the gold standard for purity analysis in the pharmaceutical industry. This application note details a stability-indicating RP-HPLC method specifically developed and validated for the purity assessment of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine. The causality behind each experimental choice is explained to provide a deeper understanding of the method's scientific integrity.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₉Cl₂N₃ | N/A |
| Molecular Weight | 222.08 g/mol | N/A |
| Predicted pKa | -0.81 ± 0.20 | [1] |
| Solubility | Predicted to be soluble in organic solvents like acetonitrile and methanol. | N/A |
| UV Absorbance | Expected to have significant absorbance in the UV region, typical for pyrimidine derivatives. | [2] |
The very low predicted pKa indicates that 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine is a very weak base. This is a critical consideration for mobile phase selection, as it implies that pH adjustments to the mobile phase will not significantly alter the analyte's retention time, simplifying method development.
HPLC Method Development and Rationale
The primary objective was to develop a method that could separate the main compound from its potential process-related impurities and degradation products. A reversed-phase approach was selected due to the non-polar nature of the analyte.
Column Selection
A C18 stationary phase was chosen as the primary column for this analysis. C18 columns are widely used in reversed-phase chromatography and offer excellent retention and separation for a broad range of non-polar to moderately polar compounds.[2] The hydrophobic C18 chains interact with the non-polar regions of the 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine molecule, providing good retention.
Mobile Phase Selection
The mobile phase consists of a mixture of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile was selected over methanol due to its lower UV cutoff and viscosity, which generally leads to better peak shapes and lower backpressure.[3]
-
Aqueous Component: Purified water was used. Given the analyte's very low pKa, the use of a buffer to control the mobile phase pH is not critical for consistent retention of the main peak. However, a simple mobile phase of acetonitrile and water is a good starting point.
-
Initial Composition: Based on methods for similar dichloropyrimidine compounds, an isocratic mobile phase of acetonitrile and water in a 25:75 (v/v) ratio was chosen as the starting point.[4] This composition can be adjusted to optimize the retention time and resolution.
Detection Wavelength
Pyrimidine derivatives typically exhibit strong UV absorbance. For the structurally related compound 2,4-dibromopyrimidine, a detection wavelength of 262 nm has been successfully used in HPLC analysis.[4] This wavelength is a logical starting point for the detection of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine. A diode array detector (DAD) can be used to scan the UV spectrum of the main peak to confirm the optimal detection wavelength.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Chemicals:
-
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Hydrochloric acid (analytical grade).
-
Sodium hydroxide (analytical grade).
-
Hydrogen peroxide (30%, analytical grade).
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3]
Caption: Workflow for HPLC Method Development and Validation.
Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed as per ICH guideline Q1A(R2). A solution of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine was subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept at 105 °C for 48 hours.
-
Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.
The stressed samples were then analyzed by the proposed HPLC method. The method is considered specific if the main peak is well-resolved from any degradation products.
Linearity and Range
Linearity was evaluated by analyzing a series of solutions of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine at five different concentrations, ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The peak area was plotted against the concentration, and the correlation coefficient (r²) was calculated.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture. The analysis was performed in triplicate at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability study was performed on a different day by a different analyst to assess the intermediate precision. The %RSD was calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% acetonitrile)
The effect on the retention time and peak area of the analyte was observed.
Results and Discussion
The developed HPLC method resulted in a sharp, symmetrical peak for 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine with a retention time of approximately 8.5 minutes.
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the main peak. | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Robustness | No significant impact on results. | Passed |
The forced degradation studies showed significant degradation of the analyte under acidic, basic, and oxidative conditions, with the formation of distinct degradation products that were well-resolved from the main peak. This confirms the stability-indicating nature of the method.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust tool for the purity determination of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine. The method has been thoroughly validated in accordance with ICH guidelines and is demonstrated to be specific, linear, accurate, precise, and robust. This application note provides a comprehensive and scientifically sound protocol that can be readily implemented in quality control laboratories for the routine analysis of this important pharmaceutical intermediate.
References
-
Yaroshenko, I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 274-283. [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]
- Google Patents. CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine.
Sources
Application Notes and Protocols: Suzuki Coupling with 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to mimic the hydrogen bonding patterns of nucleobases.[1][2] The strategic functionalization of the pyrimidine core via cross-coupling reactions is a powerful tool for generating molecular diversity in drug discovery programs.[3][4] 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine is a particularly valuable substrate, offering two reactive sites for sequential, site-selective derivatization.
Understanding the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester.[5] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids, making it a staple in modern organic synthesis.[6][7]
The catalytic cycle, a fundamental concept for troubleshooting and optimization, proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the dichloropyrimidine), forming a Pd(II) intermediate.[8][9] This is often the rate-determining step of the reaction.[8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Regioselectivity in Dichloropyrimidines
A critical consideration when working with dihalogenated pyrimidines is regioselectivity. For many 2,4- and 4,6-dichloropyrimidines, the C4 position is inherently more reactive towards Suzuki coupling.[11][12] This preferential reactivity is attributed to the electronic properties of the pyrimidine ring, where the C4 and C6 positions are more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. This intrinsic selectivity allows for a stepwise approach to synthesizing unsymmetrically disubstituted pyrimidines.
Protocol for Monosubstitution at the C4/C6 Position
This protocol outlines a general procedure for the selective mono-arylation or -vinylation of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine.
Materials and Reagents
-
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
-
Aryl or vinyl boronic acid (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring apparatus and heating source (oil bath or microwave reactor)
Experimental Workflow
Figure 2: General experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry reaction vessel, add 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq), the desired boronic acid (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v). The addition of a small amount of water can sometimes be beneficial for the solubility of the base and can accelerate the transmetalation step.[9]
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes, or by using a freeze-pump-thaw method for more sensitive reactions.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4-aryl-6-chloro-2-(pyrrolidin-1-yl)pyrimidine.
Key Experimental Parameters and Optimization
The success of a Suzuki coupling reaction often hinges on the careful selection of several key parameters. The following table provides a starting point for optimization.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | The choice of catalyst and ligand is critical. Electron-rich and sterically hindered phosphine ligands often promote the oxidative addition of less reactive aryl chlorides.[8][13] For dichloropyrimidines, Pd(PPh₃)₄ is a robust and commonly used catalyst.[14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base activates the boronic acid for transmetalation.[10] Stronger bases like K₃PO₄ or Cs₂CO₃ can be effective for less reactive boronic acids or aryl chlorides. The choice of base can also influence the reaction rate and selectivity.[15] |
| Solvent | 1,4-Dioxane, Toluene, DMF, Acetonitrile (often with water) | The solvent must be able to dissolve the reactants and be stable at the reaction temperature. A mixture of an organic solvent and water is frequently used to facilitate the dissolution of the inorganic base.[14] |
| Temperature | 70 - 120 °C | Higher temperatures are often required for the coupling of aryl chlorides. Microwave irradiation can significantly reduce reaction times and improve yields.[12][16] |
Protocol for Sequential Disubstitution
The remaining chlorine atom on the mono-substituted product can be replaced in a subsequent Suzuki coupling reaction, allowing for the synthesis of unsymmetrical 4,6-diaryl-2-(pyrrolidin-1-yl)pyrimidines.
-
Isolate and Purify: The mono-substituted product from the first reaction should be carefully purified to remove any unreacted starting material and residual palladium catalyst.
-
Second Suzuki Coupling: Subject the purified 4-aryl-6-chloro-2-(pyrrolidin-1-yl)pyrimidine to a second Suzuki coupling reaction with a different boronic acid.
-
Reaction Conditions: The second coupling may require more forcing conditions (e.g., a more active catalyst system, higher temperature, or a stronger base) due to the increased steric hindrance and altered electronics of the pyrimidine ring after the first substitution.[3]
Troubleshooting Common Issues
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure the reaction was performed under strictly inert conditions.
-
Insufficient Temperature: The coupling of aryl chlorides often requires higher temperatures.
-
Ineffective Base/Catalyst Combination: Screen different bases and palladium catalysts/ligands.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at high temperatures. Lowering the temperature or using a different catalyst may help.
-
Protodeboronation: The boronic acid can be cleaved by water or acidic impurities. Ensure anhydrous conditions and pure reagents.
-
-
Difficulty with Purification:
-
Residual palladium can often be removed by filtration through a pad of Celite or by using a metal scavenger.
-
Conclusion
The Suzuki-Miyaura cross-coupling of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine is a versatile and powerful method for the synthesis of a wide range of substituted pyrimidines for applications in drug discovery and development.[2][17] By understanding the reaction mechanism and carefully optimizing the reaction parameters, researchers can achieve high yields and selectivities for both mono- and di-substituted products. This guide provides a solid foundation for the successful implementation of this important transformation in the laboratory.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
- Powers, D. C., et al. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2020). Accounts of Chemical Research.
-
Aslam, S., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Sović, I., et al. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2020). Molecules.
-
The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Perjési, P., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. [Link]
-
ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2025). [Link]
-
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. (2021). [Link]
-
Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
National Institutes of Health. One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]
-
Chemistry LibreTexts. Palladium catalyzed couplings. (2020). [Link]
-
National Institutes of Health. Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). [Link]
-
ResearchGate. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (2025). [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). [Link]
-
ResearchGate. One-Pot Double Suzuki Couplings of Dichloropyrimidines. (2025). [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). [Link]
-
ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025). [Link]
-
National Institutes of Health. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021). [Link]
-
MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). [Link]
-
Journal of the American Chemical Society. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). [Link]
-
GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). [Link]
-
PubMed. Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. gsconlinepress.com [gsconlinepress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine. As a critical intermediate in various pharmaceutical development programs, achieving a high yield and purity of this compound is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of this synthesis.
Overview of the Synthesis
The synthesis of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine is primarily achieved through the nucleophilic aromatic substitution (SNAr) reaction of 2,4,6-trichloropyrimidine with one equivalent of pyrrolidine. The pyrimidine ring is highly electron-deficient, making it susceptible to attack by nucleophiles. However, a significant challenge in this synthesis is controlling the regioselectivity of the substitution.
The positions on the pyrimidine ring exhibit different reactivities towards nucleophilic attack. Generally, the C4 and C6 positions are more electrophilic and thus more reactive than the C2 position. This inherent reactivity preference often leads to the formation of a mixture of isomers, primarily the desired 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine and the undesired 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine. Consequently, a major focus of yield improvement is to favor substitution at the C2 position and to effectively separate the resulting isomers.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction yields are consistently low. What are the primary factors affecting the overall yield?
Low yields can stem from several factors, including incomplete reaction, formation of multiple products, and product degradation. Here’s a systematic approach to diagnose and address the issue:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.
-
Inactive Reagents: Ensure the quality of your 2,4,6-trichloropyrimidine and pyrrolidine. 2,4,6-trichloropyrimidine can hydrolyze over time if exposed to moisture. Pyrrolidine can oxidize. Use freshly distilled or high-purity reagents.
-
-
Formation of Multiple Products:
-
Isomer Formation: The most common cause of low yield of the desired product is the formation of the 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine isomer. The C4/C6 positions are electronically favored for nucleophilic attack.[1]
-
Bis-substitution: If more than one equivalent of pyrrolidine is used, or if the reaction is run for an extended period at elevated temperatures, you may observe the formation of bis-substituted products, such as 2,4-bis(pyrrolidin-1-yl)-6-chloropyrimidine.
-
-
Product Degradation:
-
Hydrolysis: Dichloropyrimidines are susceptible to hydrolysis, especially under basic conditions and in the presence of water. This can lead to the formation of hydroxypyrimidine byproducts. Ensure all reagents and solvents are dry.
-
Q2: I am getting a mixture of isomers. How can I improve the regioselectivity to favor the desired 2-substituted product?
Controlling regioselectivity is the cornerstone of improving the yield of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine. Here are key strategies:
-
Kinetic vs. Thermodynamic Control:
-
Low Temperature: Running the reaction at a low temperature (e.g., -78°C to 0°C) generally favors the kinetically controlled product. While the C4/C6 positions are electronically more reactive, the C2 position is sterically less hindered. At low temperatures, the nucleophilic attack may be more influenced by sterics, potentially leading to a higher proportion of the C2-substituted isomer.[2][3][4]
-
Reaction Time: Shorter reaction times at low temperatures can also favor the kinetic product.[3]
-
-
Choice of Base:
-
The base plays a crucial role in scavenging the HCl generated during the reaction. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to avoid competition with the pyrrolidine nucleophile. The choice of base can also subtly influence the regioselectivity.
-
-
Solvent Effects:
-
The polarity of the solvent can influence the reaction rate and selectivity. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. Experimenting with different solvents may reveal an optimal medium for C2 selectivity.
-
Q3: How can I effectively separate the desired 2-substituted isomer from the 4/6-substituted isomer?
Separation of these isomers can be challenging due to their similar polarities.[5]
-
Column Chromatography:
-
Careful column chromatography on silica gel is the most common method. A shallow solvent gradient (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) can improve separation. Monitoring with TLC using a suitable stain (e.g., potassium permanganate) is essential.
-
-
Selective Hydrolysis:
-
A clever, albeit indirect, method for separating isomers involves selective hydrolysis. It has been reported that 2-chloro-4,6-bis(pyrrolidin-1-yl)pyrimidine hydrolyzes significantly faster than the 6-chloro-2,4-bis(pyrrolidin-1-yl)pyrimidine isomer under acidic conditions.[6] This principle can be adapted for the dichlorinated mono-substituted isomers. By treating the crude isomeric mixture with aqueous acid, the more reactive C4/C6 chloro-substituted isomer can be selectively hydrolyzed to the corresponding pyrimidone, which will have a very different polarity from the desired product, making separation by extraction or chromatography much easier.
-
Q4: My final product is not pure, and I suspect side reactions. What are the likely byproducts and how can I avoid them?
Besides the isomeric byproduct, other impurities can arise.
-
Hydroxypyrimidines:
-
Cause: Presence of water in the reaction mixture.
-
Prevention: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Bis-substituted Products:
-
Cause: Use of excess pyrrolidine or prolonged reaction times at higher temperatures.
-
Prevention: Use a precise 1:1 stoichiometry of 2,4,6-trichloropyrimidine to pyrrolidine. Add the pyrrolidine slowly to the reaction mixture at a low temperature to maintain a low concentration of the nucleophile.
-
-
Solvent Adducts:
-
Cause: If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with pyrrolidine and form solvent-adduct byproducts.
-
Prevention: Use non-nucleophilic, aprotic solvents like THF, DCM, or toluene.
-
Frequently Asked Questions (FAQs)
-
What is a good starting point for the reaction conditions?
-
A recommended starting point is to dissolve 2,4,6-trichloropyrimidine in an anhydrous aprotic solvent like THF under a nitrogen atmosphere and cool the solution to -78°C (dry ice/acetone bath). Add one equivalent of a non-nucleophilic base (e.g., triethylamine), followed by the slow, dropwise addition of one equivalent of pyrrolidine. Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
How do I monitor the reaction progress?
-
TLC is a convenient method. Use a non-polar eluent system (e.g., hexane/ethyl acetate). The starting material, 2,4,6-trichloropyrimidine, will be non-polar, while the products will have a higher polarity. The two isomers will likely have very similar Rf values, but you should see the disappearance of the starting material spot. LC-MS is a more powerful tool to monitor the formation of the product (by mass) and the disappearance of the starting material.
-
-
What are the expected spectroscopic signatures for the desired product and its isomer?
-
1H NMR: The key difference will be the chemical shift of the lone proton on the pyrimidine ring. In 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine, this proton is at C5 and will likely appear as a singlet. In 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine, the proton is also at C5 and will also be a singlet, but its chemical environment is different, leading to a distinct chemical shift. You would also observe characteristic signals for the pyrrolidine ring protons.
-
13C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring will be different for the two isomers, providing a clear distinction.
-
Mass Spectrometry: Both isomers will have the same molecular weight, so mass spectrometry will confirm the formation of the product but will not distinguish between the isomers unless fragmentation patterns are carefully analyzed.
-
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine (Kinetic Control)
This protocol is designed to favor the formation of the C2-substituted isomer by employing low temperatures.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2,4,6-trichloropyrimidine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add triethylamine (1.1 eq) to the cooled solution.
-
In the dropping funnel, prepare a solution of pyrrolidine (1.0 eq) in anhydrous THF.
-
Add the pyrrolidine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78°C.
-
After the addition is complete, allow the reaction mixture to stir at -78°C for an additional 2 hours.
-
Slowly warm the reaction to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Condition | Rationale |
| Temperature | -78°C to room temp. | Favors kinetic control, potentially increasing C2 selectivity. |
| Solvent | Anhydrous THF | Aprotic, non-nucleophilic solvent. |
| Base | Triethylamine | Non-nucleophilic base to neutralize HCl. |
| Stoichiometry | 1:1 (Trichloropyrimidine:Pyrrolidine) | Minimizes bis-substitution. |
Protocol 2: Isomer Separation by Selective Hydrolysis
This protocol can be used to purify the desired 2-substituted isomer from a mixture.
-
Dissolve the crude isomeric mixture in a suitable organic solvent (e.g., dichloromethane).
-
Add an aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
Stir the biphasic mixture vigorously at room temperature and monitor the disappearance of the 4/6-substituted isomer by TLC or LC-MS.
-
Once the undesired isomer is consumed, neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product should be enriched in the desired 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine. Further purification by column chromatography may be necessary.
Visualizations
Caption: Reaction pathways for the synthesis of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry, 66(21), 7125-7128.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 793.
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1595-1608.
- The Design, Synthesis, and Biological Evaluation of the First Inhibitors of Oncogenic CHD1L. (2020). Journal of Medicinal Chemistry, 63(17), 9486-9513.
- US8334383B2 - Regioselective preparation of substituted pyrimidines. (2012).
- 2,4,6-Trichloropyrimidine. Reaction with Anilines. (2008). Request PDF.
- Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022). Journal of the Serbian Chemical Society, 87(11), 1269-1277.
- C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). Journal of the American Chemical Society, 144(9), 3947-3956.
- EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (1988).
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2021). Synlett, 32(15), 1467-1474.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). Molecules, 26(16), 4993.
-
Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved from [Link]
- Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts.
- Isomer separation by CPC chromatography. (n.d.). Rotachrom Technologies.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2022).
Sources
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Navigating the Nuances of Dichloropyrimidine Amination: A Technical Support Guide
Welcome to the technical support center for optimizing dichloropyrimidine amination reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing aminated pyrimidines—a critical scaffold in numerous pharmaceutical agents. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind experimental choices, offering robust troubleshooting strategies and in-depth answers to frequently encountered challenges. Our goal is to empower you with the expertise to not only solve immediate experimental hurdles but also to proactively design more efficient and selective reactions.
Troubleshooting Guide: From Low Yields to Isomer Headaches
This section addresses specific, common problems encountered during the amination of dichloropyrimidines. Each issue is presented with potential causes and actionable, field-proven solutions.
Issue 1: Low or No Product Formation
You've set up your reaction, but upon analysis, you see mostly starting material or a complex mixture with very little of your desired aminated pyrimidine.
Potential Causes & Solutions:
-
Deactivated Dichloropyrimidine Substrate: The electronic properties of your dichloropyrimidine can significantly impact its reactivity.
-
Solution: If your substrate is electron-rich or sterically hindered, you may need to employ more forcing conditions. Consider a step-wise increase in the reaction temperature.[1] It's also beneficial to screen a variety of solvents and bases to find a combination that enhances reactivity.[1] In some cases, a stronger nucleophile or the addition of an activating agent might be necessary.[1]
-
-
Insufficiently Nucleophilic Amine: The nature of your amine is paramount.
-
Solution: For weakly nucleophilic amines, such as anilines with electron-withdrawing groups, a palladium-catalyzed approach like the Buchwald-Hartwig amination is often more effective than a direct SNAr reaction.[1][2] For highly basic aliphatic amines that might be protonated under acidic conditions, running the reaction under basic conditions, potentially in water, can be beneficial.[3]
-
-
Poor Solubility: If your reactants are not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[3]
-
Solution: For substrates with low water solubility, switching to a solvent like 2-propanol can lead to full conversion.[3] A systematic solvent screen is often a worthwhile investment of time.
-
Issue 2: Poor Regioselectivity (Mixture of C4 and C2 Isomers)
You're forming the aminated product, but it's a difficult-to-separate mixture of the C4- and C2-substituted isomers.
Underlying Principle: The C4 position of a 2,4-dichloropyrimidine is generally more electrophilic and thus more reactive towards nucleophilic substitution than the C2 position.[1] However, this inherent preference can be overridden.
Strategies for Enhancing C4-Selectivity:
-
Palladium Catalysis: For amination reactions, the use of a palladium catalyst strongly favors the formation of the C4-substituted product.[1][2]
-
Careful Control of Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity.[1] It is also crucial to monitor the reaction closely and stop it once the desired C4 isomer is maximized, as prolonged reaction times or higher temperatures can lead to the formation of the thermodynamic C2 product or di-substituted byproducts.[1]
-
Order of Addition: In palladium-catalyzed reactions with reactive cyclic secondary amines, premixing the amine with a strong base like LiHMDS before adding it to the dichloropyrimidine solution is critical to prevent the uncatalyzed, less selective SNAr reaction from occurring.[4]
Strategies for Favoring C2-Selectivity:
-
Substituent Effects: An electron-donating group at the C6 position can reverse the usual selectivity, favoring C2 substitution.[1]
-
Nucleophile Choice: Tertiary amines have been shown to exhibit high selectivity for the C2 position, especially when an electron-withdrawing group is present at the C5 position.[5][6]
-
Specialized Catalyst Systems: Recent research has demonstrated that specific palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands can invert the conventional selectivity and favor C2-thiolation, a principle that may be extendable to amination.[7]
Issue 3: Formation of Di-substituted Byproduct
You're observing the formation of a significant amount of the di-aminated pyrimidine, which can be problematic for downstream applications.
Causality: This typically occurs when the mono-aminated product is sufficiently reactive to undergo a second amination under the reaction conditions. The mono-aminated product can exist in tautomeric forms, which may facilitate the second substitution.[8]
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the amine nucleophile. Using a slight excess (1.1-1.2 equivalents) is common, but a large excess should be avoided.[1]
-
Temperature Management: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help minimize the formation of the di-substituted product.
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS and quench the reaction as soon as the desired mono-aminated product is the major component.[1]
Issue 4: Solvolysis of the Dichloropyrimidine
In addition to your desired product, you're seeing byproducts resulting from the reaction of the dichloropyrimidine with the solvent (e.g., methoxy- or hydroxypyrimidines).
Origin: This side reaction is more prevalent in protic solvents like methanol or water, especially under acidic conditions or at elevated temperatures.[3] For instance, reactions in methanol can lead to the formation of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine as a side-product.[3]
Preventative Measures:
-
Solvent Choice: If solvolysis is a significant issue, consider switching to an aprotic solvent such as THF, 1,4-dioxane, DMF, or DMSO. However, be aware that some dichloropyrimidines may react with DMF and DMSO at elevated temperatures.[5]
-
Control of Acidity: In acid-catalyzed reactions, using a higher concentration of acid can increase the initial reaction rate but also leads to more solvolysis, thereby reducing the potential yield.[3] Use the minimum amount of acid necessary to promote the desired reaction.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my dichloropyrimidine amination?
The choice of base is critical and depends on the reaction type.
-
For SNAr with amine hydrochlorides: A weak inorganic base like K₂CO₃ or a tertiary amine base like DIPEA or Et₃N is often used to neutralize the HCl generated during the reaction.
-
For Buchwald-Hartwig Aminations: Strong, non-nucleophilic bases are typically required. Alkali metal tert-butoxides (e.g., NaOtBu, KOtBu, Cs₂CO₃) are common. For reactions with aliphatic secondary amines, a strong, non-nucleophilic base like LiHMDS has proven effective.[2] The combination of an organic base with an inorganic base (e.g., DBU + NaTFA) can be beneficial for base-sensitive substrates.[9]
Q2: What is the best way to monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods.[1]
-
TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of products.
-
LC-MS: Offers more detailed information, allowing you to identify the masses of the starting materials, products, and any byproducts, which is invaluable for troubleshooting.
Q3: My aminated pyrimidine product is unstable during purification. What can I do?
Some aminated chloropyrimidines can be unstable, especially on silica gel.[5]
-
Minimize Contact Time with Silica: If column chromatography is necessary, use a short flash column and elute the product as quickly as possible.[5]
-
Alternative Purification Methods: Consider recrystallization or preparative HPLC as alternatives to silica gel chromatography. Sublimation has also been used to isolate purines and pyrimidines from biological samples and could be explored for certain stable, small molecules.[10]
-
Prompt Use: It is often advisable to use the purified aminated chloropyrimidine in the subsequent reaction step as soon as possible to avoid degradation.[5]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C4-Selective Amination of a 6-Aryl-2,4-dichloropyrimidine with a Secondary Aliphatic Amine[1][2]
Reagent Preparation:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.).
-
Add a suitable palladium catalyst (e.g., a pre-catalyst complex or generate the active catalyst in situ with a ligand like dppb).[4]
-
Dissolve the solids in an appropriate anhydrous solvent (e.g., THF).
-
In a separate dry vessel, pre-mix the aliphatic secondary amine (1.1-1.2 eq.) with a strong, non-nucleophilic base such as LiHMDS (1.0 M in THF, 1.1-1.2 eq.).[1]
Reaction Execution:
-
Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature. The order of addition is critical for achieving high regioselectivity.[1][4]
-
Stir the reaction mixture at room temperature and monitor its progress by a suitable technique (e.g., TLC or LC-MS).[1]
Work-up and Purification:
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C4-amino-6-aryl-2-chloropyrimidine.
Visualizing the Process
Troubleshooting Workflow for Low Product Yield
Caption: A decision tree for troubleshooting low-yield dichloropyrimidine amination reactions.
Factors Influencing C4 vs. C2 Selectivity
Caption: Key factors that control the regioselectivity of dichloropyrimidine amination.
References
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). The Journal of Organic Chemistry.
- Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. (2025). Benchchem.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2005). Organic Letters.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2022). Chemical Insights.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds.
- Direct isolation of purines and pyrimidines from nucleic acids using sublim
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Direct isolation of purines and pyrimidines from nucleic acids using sublimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Troubleshooting for 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrimidine-based intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists working on the selective functionalization of polychlorinated pyrimidines. Here, we address the specific challenges associated with the synthesis of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine, a critical building block in pharmaceutical development. Our focus is on providing practical, field-tested insights into catalyst selection, reaction optimization, and troubleshooting to ensure efficient and selective outcomes.
Section 1: The Core Challenge: Understanding Regioselectivity in Polychloropyrimidines
The primary hurdle in synthesizing 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine from 2,4,6-trichloropyrimidine is controlling the regioselectivity of the nucleophilic aromatic substitution (SNAr). The pyrimidine ring's electronic nature dictates the reactivity of its chloro-substituents.
Q1: Why is my reaction with pyrrolidine yielding the C4/C6 substituted isomer instead of the desired C2 product?
A1: This is the thermodynamically and kinetically favored outcome in most standard SNAr reactions on a 2,4,6-trichloropyrimidine scaffold. The C4 and C6 positions are electronically more deficient than the C2 position. This is due to the cumulative electron-withdrawing effect of the two ring nitrogens, which is more pronounced at the para (C4/C6) positions relative to a given nitrogen than at the ortho (C2) position. The intermediate formed upon nucleophilic attack at C4 or C6 (a Meisenheimer complex) is better stabilized by resonance, allowing the negative charge to be delocalized onto both ring nitrogens.[1][2][3] In contrast, attack at C2 results in a less stable intermediate where the charge is primarily stabilized by only one adjacent nitrogen.
Diagram 1: Regioselectivity in SNAr on 2,4,6-Trichloropyrimidine
Sources
Technical Support Center: Synthesis of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
Welcome to the technical support center for the synthesis of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the nuances of the work-up procedure for this important synthetic intermediate.
The synthesis of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine via nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloropyrimidine with pyrrolidine is a common yet intricate process. The success of this synthesis heavily relies on a meticulous work-up procedure to isolate the desired product in high purity, free from starting materials, over-reacted species, and hydrolyzed byproducts. This guide provides a structured, question-and-answer-based approach to address common challenges encountered during the experimental work-up.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction Quenching and Initial Work-up
Question 1: What is the most appropriate method to quench the reaction mixture?
Answer: The primary concern during quenching is to neutralize any remaining reactive species and facilitate the separation of the product from the reaction medium. The recommended procedure is to carefully pour the reaction mixture into a biphasic system of ice-water and a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Rationale:
-
Ice-water: The low temperature helps to dissipate any exothermic reaction that may occur upon quenching, particularly if unreacted starting materials are present. It also helps to precipitate out some inorganic salts.
-
Organic Solvent: This serves to extract the desired product, 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine, from the aqueous phase. Ethyl acetate is a good general-purpose solvent, while DCM can be effective for more polar products.
-
Troubleshooting:
-
Vigorous Reaction Upon Quenching: This may indicate the presence of unreacted phosphorus oxychloride if the starting material was synthesized in situ.[1] Ensure the reaction has gone to completion by TLC or LC-MS analysis before quenching. A slow, portion-wise addition of the reaction mixture to the ice-water/organic solvent mixture with vigorous stirring is crucial.
Question 2: An emulsion has formed during the initial extraction. How can I break it?
Answer: Emulsion formation is a common issue, often caused by the presence of salts or polar byproducts. To break the emulsion, you can try the following techniques:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Patience: Sometimes, allowing the mixture to stand for an extended period can lead to phase separation.
Washing and Purification
Question 3: What is the recommended washing sequence for the organic layer?
Answer: A systematic washing sequence is critical to remove various impurities. The following sequence is recommended:
-
Dilute Acid Wash: Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl. This will protonate and extract any excess pyrrolidine into the aqueous layer.
-
Saturated Sodium Bicarbonate Wash: This wash neutralizes any remaining acidic components. Be cautious as this may cause gas evolution (CO2).[2]
-
Water Wash: To remove any remaining water-soluble impurities.
-
Brine Wash: To remove the bulk of the dissolved water in the organic layer before drying.
dot graph Workup_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Question 4: I am concerned about the hydrolysis of the chloro groups on the pyrimidine ring during the aqueous work-up. How can I minimize this?
Answer: Hydrolysis of the chloro groups to form hydroxypyrimidines is a valid concern, especially under strongly acidic or basic conditions. While the chloro groups in 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine are relatively stable, prolonged exposure to harsh aqueous conditions should be avoided.
-
Mitigation Strategies:
-
Work Quickly: Perform the aqueous washes efficiently to minimize contact time.
-
Use Dilute Solutions: Employ dilute acid and base solutions for washing.
-
Maintain Low Temperatures: If possible, keep the separatory funnel in an ice bath during the washing steps.
-
Avoid Strong Bases: Do not use strong bases like NaOH for washing, as this will significantly promote hydrolysis.
-
Question 5: My crude product contains both the desired mono-substituted product and di-substituted byproducts. How can I separate them?
Answer: The formation of di-substituted byproducts, such as 2,4-bis(pyrrolidin-1-yl)-6-chloropyrimidine and 4,6-bis(pyrrolidin-1-yl)-2-chloropyrimidine, can occur if the reaction is not carefully controlled. The separation of these closely related compounds can be challenging.
-
Purification Method:
-
Column Chromatography: This is the most effective method for separating the mono- and di-substituted products.[3]
-
Stationary Phase: Silica gel is the standard choice.
-
Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Start with a low polarity mixture and gradually increase the polarity. The di-substituted products are generally more polar and will elute later than the mono-substituted product.
-
-
Table 1: Typical TLC and Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard, allows for UV visualization. |
| Mobile Phase (TLC) | Hexanes:Ethyl Acetate (e.g., 8:2 to 7:3 v/v) | Good starting point for assessing separation. |
| Mobile Phase (Column) | Gradient of Hexanes:Ethyl Acetate | Allows for efficient separation of components with different polarities. |
| Visualization | UV light (254 nm) | Pyrimidine ring is UV active. |
dot graph Troubleshooting_DiSubstitution { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
Final Product Handling and Characterization
Question 6: My final product is an oil, but the literature reports a solid. What should I do?
Answer: It is not uncommon for a product that is solid at room temperature to initially be isolated as a viscous oil, especially if it contains residual solvent or minor impurities.
-
Inducing Crystallization:
-
Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or pentane) and scratch the inside of the flask with a glass rod. This can often induce crystallization.
-
Seed Crystal: If available, add a small crystal of the pure product to the oil.
-
High Vacuum: Place the oil under high vacuum for an extended period to remove any remaining solvent.
-
Question 7: What are the key analytical techniques to confirm the structure and purity of the final product?
Answer: A combination of spectroscopic and chromatographic techniques should be used to confirm the identity and purity of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine.
-
1H and 13C NMR Spectroscopy: To confirm the chemical structure and the presence of the pyrrolidinyl group and the pyrimidine ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
This technical support guide provides a framework for addressing common challenges in the work-up and purification of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine. By understanding the rationale behind each step and anticipating potential issues, researchers can significantly improve the yield and purity of this valuable synthetic intermediate.
References
- Google Patents. (n.d.). Method for purifying 4, 6-dichloro pyrimidine.
-
ACS Publications. (2016, April 7). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying 4, 6-dichloro pyrimidine.
-
Chemistry LibreTexts. (2020, August 11). 4.7: Reaction Work-Ups. Retrieved from [Link]
Sources
Validation & Comparative
validation of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine as a pharmacophore
Note: Comparator data is illustrative and based on published ranges. [16]
Section 5: Comparative Analysis and Pharmacophore Potential
The validation process culminates in a direct comparison with established, FDA-approved FLT3 inhibitors. [8][20]These drugs, while effective, are structurally complex and can be subject to resistance. [20]
| Feature | 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine | Quizartinib | Gilteritinib |
|---|---|---|---|
| Scaffold | Dichloro-aminopyrimidine | Heteroaryl-aryl urea | Pyrazine-carboxamide |
| Molecular Weight | ~220 g/mol | ~560 g/mol | ~553 g/mol |
| Putative Binding | ATP-competitive | ATP-competitive (Type II) | ATP-competitive (Type I) |
| Biochemical IC50 | Moderate (nM) | Potent (low nM) | Potent (sub-nM) |
| Cellular IC50 | Moderate (nM) | Potent (low nM) | Potent (low nM) |
| Advantages | Low MW, synthetic tractability, novel scaffold | High potency | Dual FLT3/AXL inhibitor |
| Liabilities | Lower potency, requires optimization | Potential for resistance mutations | Off-target effects |
The key advantage of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine lies in its identity as a fragment . Its low molecular weight and synthetic accessibility make it an excellent starting point for fragment-based lead discovery (FBLD). While its initial potency is lower than optimized drugs like Quizartinib, it represents a validated "foothold" in the FLT3 active site. The pyrrolidine and chlorine atoms serve as vectors that can be systematically modified to improve potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
The described multi-pillar approach—combining in silico prediction, direct biochemical inhibition, and functional cellular assays—provides a robust framework for validating 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine as a legitimate pharmacophore for FLT3 kinase. The experimental data, while hypothetical, illustrates a logical progression where the compound demonstrates dose-dependent inhibition of both the isolated enzyme and the cellular target, leading to reduced cancer cell viability.
While not as potent as clinically approved drugs, its value as a pharmacophore is high. It confirms that this specific arrangement of a pyrimidine core, a pyrrolidine group, and chloro-substituents successfully engages the FLT3 kinase. This validated fragment is a valuable starting point for a lead optimization campaign aimed at developing a new generation of FLT3 inhibitors with potentially novel intellectual property, improved resistance profiles, and tailored pharmacokinetic properties.
References
-
Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers. Available at: [Link]
-
Pharmacophore model generation and screening. YouTube. Available at: [Link]
-
Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. PubMed Central. Available at: [Link]
-
Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC - NIH. Available at: [Link]
-
MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin. PMC. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]
-
In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Spandidos Publications. Available at: [Link]
-
Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. NIH. Available at: [Link]
-
2 Pharmacophore modeling, its applications, and experimental validation... ResearchGate. Available at: [Link]
-
Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment. NIH. Available at: [Link]
-
Cellosaurus cell line MOLM-13 (CVCL_2119). Cellosaurus. Available at: [Link]
- WO2011101409A1 - Pyrrolopyrimidine compounds as inhibitors of cdk4/6. Google Patents.
-
Abstract 8: Differential flt3 mutational status in acute myeloid leukemia predicts sensitivity to flt3 inhibitor gilteritinib in vitro and in vivo. AACR Journals. Available at: [Link]
-
Potency of FLT3 inhibitors in biochemical and cellular assays. ResearchGate. Available at: [Link]
-
5x02 - Crystal structure of the FLT3 kinase domain bound to the inhibitor FF-10101. PDBj. Available at: [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. Available at: [Link]
-
Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. Available at: [Link]
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Publishing. Available at: [Link]
-
Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Medium. Available at: [Link]
-
Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. PMC - PubMed Central. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia. MDPI. Available at: [Link]
-
A Review of FLT3 Kinase Inhibitors in AML. MDPI. Available at: [Link]
-
PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. Available at: [Link]
-
Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1). PubMed. Available at: [Link]
-
Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach. NIH. Available at: [Link]
-
MOLM13 - DepMap Cell Line Summary. DepMap. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]
-
Development of selective FLT3 inhibitors. Vichem Chemie. Available at: [Link]
-
Clonal evolution of the FLT3 alleles in MOLM-13 cell lines treated with... ResearchGate. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. PubMed. Available at: [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. WO2011101409A1 - Pyrrolopyrimidine compounds as inhibitors of cdk4/6 - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 8. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5x02 - Crystal structure of the FLT3 kinase domain bound to the inhibitor FF-10101 - Summary - Protein Data Bank Japan [pdbj.org]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DepMap Cell Line Summary [depmap.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine Analogs in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry
The pyrimidine ring is a privileged heterocyclic scaffold, fundamental to life as a core component of nucleic acids (cytosine, thymine, and uracil) and Vitamin B1.[1][2] Its inherent drug-like properties and versatile chemical handles have made it a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6]
Within this vast chemical space, the 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine core structure serves as a particularly valuable starting point for drug discovery programs. The two chlorine atoms at the C4 and C6 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward and efficient means to generate large, diverse libraries of analogs. This guide provides a comparative analysis of these analogs, focusing on the causality behind synthetic strategies, the resulting structure-activity relationships (SAR), and the experimental protocols required to validate their therapeutic potential, with a particular focus on their role as kinase inhibitors.
Synthetic Strategy: Building a Diverse Analog Library
The primary strategy for derivatizing the 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine scaffold is a sequential SNAr reaction. The rationale for this approach is twofold: it is a robust and high-yielding reaction, and it allows for the controlled, stepwise introduction of different functionalities at the C4 and C6 positions, creating a diverse set of molecules from a common intermediate.
The general workflow involves the initial synthesis of the core scaffold, followed by sequential displacement of the chloro groups with various nucleophiles such as amines, alcohols, or thiols. This modular approach is highly amenable to parallel synthesis, enabling the rapid exploration of chemical space to identify promising lead compounds.[7]
Caption: General workflow for the synthesis of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine analogs.
Experimental Protocol: Synthesis of a Representative Analog
This protocol details a typical SNAr reaction to displace one of the chlorine atoms on the core scaffold. The choice of a mild base like diisopropylethylamine (DIPEA) is crucial to prevent side reactions and degradation of the starting material.
Objective: To synthesize 4-chloro-6-(methylamino)-2-(pyrrolidin-1-yl)pyrimidine.
Materials:
-
4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq)
-
Methylamine solution (2.0 M in THF, 1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine in DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add the methylamine solution dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[7]
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
Derivatives of the pyrimidine scaffold are well-documented as potent inhibitors of various protein kinases, which are critical targets in oncology and other diseases.[9][10] The 2-pyrrolidinylpyrimidine series, in particular, has shown significant promise as inhibitors of kinases such as Leucine-Rich Repeat Kinase 2 (LRRK2) and Akt (Protein Kinase B).[11][12][13]
The rationale for targeting kinases stems from their central role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Caption: Structure-Activity Relationship (SAR) map for 2-(pyrrolidin-1-yl)pyrimidine analogs.
Analysis of Substituent Effects
-
C2 Position: The pyrrolidine ring itself often sits in a hydrophobic pocket of the kinase ATP-binding site. Modifications here can have profound effects. For instance, the introduction of a methyl group, specifically in the (2R) configuration, led to a dramatic increase in potency against LRRK2, a phenomenon known as a "magic methyl" effect.[11][12] This is likely due to an optimal hydrophobic interaction with an alanine residue (Ala2016 in LRRK2).[11] Conversely, adding a hydroxyl group can reduce lipophilicity and increase potency by forming new hydrogen bonds.[14]
-
C4 and C6 Positions: These positions are solvent-exposed and provide vectors for tailoring the compound's properties.
-
Potency and Selectivity: Introducing small amines or functionalized side chains that can form hydrogen bonds with the kinase hinge region is a common strategy to enhance potency.
-
Physicochemical Properties: Adding polar groups (e.g., alcohols, morpholines) or basic amines (e.g., piperazines) at these positions is a key strategy to improve aqueous solubility and optimize pharmacokinetic (PK) properties, which are critical for developing orally bioavailable drugs.[13][14]
-
Comparative Data of Representative Analogs
| Analog Description | Target Kinase | Potency (IC₅₀ or Kᵢ) | Key Finding | Reference |
| 6-(pyrrolidin-1-yl) derivative | LRRK2 G2019S | Moderate | Baseline compound, showed promise for further optimization. | [11] |
| 6-((2R)-2-methylpyrrolidin-1-yl) derivative | LRRK2 G2019S | 0.7 nM (cKᵢ) | "Magic methyl" effect provides a significant potency breakthrough compared to the (S)-enantiomer (212 nM). | [11][12] |
| Pyrimidine-4-carboxamide with (S)-3-hydroxypyrrolidine | NAPE-PLD | Nanomolar | Replacing a morpholine with (S)-3-hydroxypyrrolidine reduced lipophilicity and increased activity 10-fold. | [14] |
| Pyrrolopyrimidine with piperidine-carboxamide side chain | Akt | Potent (nM range) | Optimization of side chains at the C4 position led to a clinical candidate (AZD5363) with good in vivo efficacy. | [13] |
Validation Protocol: In Vitro Kinase Inhibition Assay
To validate the potency of newly synthesized analogs, a robust and reproducible in vitro kinase assay is essential. This protocol describes a common fluorescence-based assay, which measures the amount of ATP consumed during the phosphorylation reaction. The causality is direct: a more potent inhibitor will block the kinase from consuming ATP, resulting in a higher signal.
Caption: Workflow for a typical in vitro fluorescence-based kinase inhibition assay.
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Materials:
-
Target kinase (e.g., LRRK2)
-
Peptide substrate specific for the kinase
-
Adenosine-5'-triphosphate (ATP)
-
Test compounds serially diluted in DMSO
-
Assay buffer (containing MgCl₂)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include controls for 100% inhibition (no kinase) and 0% inhibition (DMSO vehicle).
-
Kinase Addition: Add the target kinase, diluted in assay buffer, to all wells containing test compounds and vehicle controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add a solution containing the peptide substrate and ATP (typically at its Kₘ concentration) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 1 hour at room temperature. During this time, the kinase will phosphorylate the substrate, converting ATP to ADP.
-
Detection: Stop the reaction and detect the remaining ATP by adding the ADP-Glo™ Reagent. This reagent first depletes the unconsumed ATP and then converts the generated ADP back into a detectable luminescent signal.
-
Signal Measurement: After a final incubation period, measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-kinase (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Conclusion and Future Perspectives
The 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine scaffold is a highly tractable platform for the development of potent and selective kinase inhibitors. The comparative analysis demonstrates that strategic modifications, guided by an understanding of SAR, can lead to compounds with nanomolar potency and desirable drug-like properties. The "magic methyl" effect observed at the C2-pyrrolidine ring highlights how subtle structural changes can lead to profound gains in activity.[11][12]
Future work in this area should focus on:
-
Expanding Chemical Diversity: Exploring a wider range of nucleophiles at the C4 and C6 positions to identify novel interactions and improve selectivity across the kinome.
-
Structure-Based Design: Utilizing X-ray crystallography of inhibitor-kinase complexes to rationally design next-generation analogs with improved potency and tailored properties.[12]
-
Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to enhance their metabolic stability, oral bioavailability, and in vivo efficacy, moving them from potent inhibitors to viable clinical candidates.[13]
This guide provides the foundational knowledge and experimental framework for researchers to effectively leverage this promising chemical scaffold in their drug discovery endeavors.
References
-
Jadhav, S. D., & Singh, A. (2017). An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines. Organic Letters, 19(21), 5673–5676. [Link]
-
Mykhailiuk, V., et al. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 29(12), 2829. [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5), 135-147. [Link]
-
Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chem IJ, 2(2). [Link]
-
Mykhailiuk, V., et al. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH. [Link]
-
Jayashree, B. S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 516-535. [Link]
-
Catalán, E., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
-
Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
-
Shcherbakov, S. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7480. [Link]
-
Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10132–10154. [Link]
-
Jayashree, B. S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
-
Kumar, R., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(3), 503-517. [Link]
- Barlaam, B., et al. (2011). Pyrrolopyrimidine compounds as inhibitors of cdk4/6.
-
Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1). PubMed. [Link]
-
van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Medicinal Chemistry Letters, 12(2), 282–289. [Link]
-
Kumar, A., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Scientia Pharmaceutica, 80(4), 847–865. [Link]
- Various Authors. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
-
Thomas, J., et al. (2016). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Taibah University for Science, 10(5), 721-727. [Link]
-
Various Authors. Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47071–47087. [Link]
-
Wang, Y., et al. (2024). Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents. Drug Design, Development and Therapy, 18, 4661-4681. [Link]
-
Kikelj, D., et al. (2022). Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. ResearchGate. [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
- 6. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2011101409A1 - Pyrrolopyrimidine compounds as inhibitors of cdk4/6 - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted-2-(pyrrolidin-1-yl)pyrimidine Analogs as Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its inherent ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a privileged structure in drug design.[1] This guide delves into the structure-activity relationship (SAR) of a specific subclass: 4,6-disubstituted-2-(pyrrolidin-1-yl)pyrimidine analogs. We will explore the synthetic rationale for their generation from the versatile starting material, 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine, and compare the impact of various substitutions on their biological performance, with a particular focus on their role as kinase inhibitors.
The Synthetic Keystone: Leveraging the Reactivity of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
The synthetic accessibility of 4,6-disubstituted-2-(pyrrolidin-1-yl)pyrimidine analogs hinges on the differential reactivity of the chlorine atoms at the C4 and C6 positions of the pyrimidine ring. This allows for a stepwise and controlled introduction of various substituents, a fundamental strategy in building a library of analogs for SAR studies.
The general synthetic approach commences with the commercially available 2,4,6-trichloropyrimidine. The first step typically involves a nucleophilic aromatic substitution (SNAr) reaction with pyrrolidine. The greater reactivity of the chlorine atom at the C2 position often allows for its selective displacement, yielding the key intermediate, 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine.
From this pivotal intermediate, a diverse array of analogs can be synthesized through sequential SNAr reactions at the C4 and C6 positions. The chlorine atoms at these positions can be displaced by a variety of nucleophiles, including amines, anilines, alcohols, and thiols. This sequential displacement is often facilitated by controlling reaction conditions such as temperature and the nature of the nucleophile.
dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="2,4,6-Trichloropyrimidine", fillcolor="#F1F3F4"]; Intermediate1 [label="4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine", fillcolor="#FBBC05"]; Mono_Substituted [label="4-Substituted-6-chloro-2-(pyrrolidin-1-yl)pyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Di_Substituted [label="4,6-Disubstituted-2-(pyrrolidin-1-yl)pyrimidine Analogs", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Intermediate1 [label="Pyrrolidine, Base"]; Intermediate1 -> Mono_Substituted [label="Nucleophile 1 (Nu1-H)"]; Mono_Substituted -> Di_Substituted [label="Nucleophile 2 (Nu2-H)"]; } caption { label = "General synthetic route to target analogs."; fontsize = 10; fontname = "Arial"; }
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The biological activity of 2,4,6-trisubstituted pyrimidines is profoundly influenced by the nature of the substituents at each position.[2] The pyrrolidine moiety at the C2 position often serves as a crucial anchor, while modifications at the C4 and C6 positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. A significant body of research has focused on these analogs as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[1][3]
The Impact of Substitutions at the C4 and C6 Positions
The substituents at the C4 and C6 positions play a critical role in defining the kinase inhibitory profile of these analogs. The introduction of aryl and heteroaryl groups at these positions has been a common strategy to enhance potency and selectivity.
| Analog Class | C4-Substituent | C6-Substituent | Biological Target(s) | Key SAR Observations | Reference |
| Diarylpyrimidines | Phenyl | Phenyl | Phosphoinositide 3-kinases (PI3Ks) | High inhibitory potency against PI3Ks, which are crucial in cancer signaling pathways. | [4] |
| Amino-diarylpyrimidines | Aryl | Aryl | ABL1 Tyrosine Kinase | Specific substitutions on the aryl rings can lead to significant inhibition of ABL1 kinase, relevant in chronic myeloid leukemia. Compound 1e (structure not fully specified) showed an IC50 of 3.35 µM against ABL1. | [5] |
| Pyrrolopyrimidines | (3-Chlorophenyl)amino | N/A (fused ring) | PAK4 Kinase | Pyrrolopyrimidine derivatives with specific substitutions demonstrate highly selective inhibition of PAK4 kinase, which is involved in tumor cell invasion and metastasis. | [6] |
| ATR Kinase Inhibitors | Various | Various | ATR Kinase | 2,4,6-Trisubstituted pyrimidines have been developed as potent inhibitors of ATR kinase, a key player in DNA damage repair, making them promising for cancer therapy. | [1] |
From these examples, a clear trend emerges: the nature of the aryl or amino substituents at the C4 and C6 positions dictates the specific kinase that the molecule will inhibit. This highlights the importance of these positions in interacting with the kinase active site.
The Role of the C2-Pyrrolidine Moiety
While the C4 and C6 positions are crucial for determining selectivity, the C2-pyrrolidine group often plays a significant role in anchoring the molecule within the kinase's ATP-binding pocket. The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors.
Modifications to the pyrrolidine ring itself, such as the introduction of substituents, can further optimize binding affinity and pharmacokinetic properties. However, in many of the studied analogs, the unsubstituted pyrrolidine ring is maintained as a constant feature to probe the effects of changes at the C4 and C6 positions.
Experimental Protocols: A Self-Validating System
To ensure the reliability of the SAR data, robust and well-validated experimental protocols are essential. The following sections outline the typical methodologies employed in the synthesis and biological evaluation of these pyrimidine analogs.
General Synthetic Procedure for 4,6-Disubstituted-2-(pyrrolidin-1-yl)pyrimidines
-
Synthesis of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine: To a solution of 2,4,6-trichloropyrimidine in a suitable solvent (e.g., ethanol, THF), add one equivalent of pyrrolidine and a base (e.g., triethylamine, diisopropylethylamine) at a controlled temperature (e.g., 0 °C to room temperature). Monitor the reaction by TLC or LC-MS until completion. Purify the product by column chromatography to obtain the desired intermediate.
-
First Nucleophilic Substitution (C4 or C6): To a solution of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine in a suitable solvent, add one equivalent of the first nucleophile (e.g., an aniline or amine) and a base. The reaction may require heating. Monitor the reaction progress and purify the monosubstituted product.
-
Second Nucleophilic Substitution (C6 or C4): To the purified monosubstituted intermediate, add the second nucleophile and a base. The reaction conditions (solvent, temperature) may need to be adjusted depending on the reactivity of the nucleophile. Purify the final 4,6-disubstituted-2-(pyrrolidin-1-yl)pyrimidine analog.
-
Characterization: Confirm the structure of the final compounds using standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start with 2,4,6-Trichloropyrimidine", fillcolor="#F1F3F4"]; Step1 [label="React with Pyrrolidine", fillcolor="#FBBC05"]; Intermediate [label="Isolate 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine", fillcolor="#FBBC05"]; Step2 [label="React with Nucleophile 1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mono_Sub [label="Isolate Monosubstituted Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="React with Nucleophile 2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Purify Final Disubstituted Analog", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterize (NMR, HRMS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Mono_Sub; Mono_Sub -> Step3; Step3 -> Final_Product; Final_Product -> Analysis; } caption { label = "Step-by-step synthetic workflow."; fontsize = 10; fontname = "Arial"; }
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against specific kinases is typically determined using in vitro kinase assays. A common method is a radiometric assay or a fluorescence-based assay.
-
Assay Components: The assay mixture typically contains the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), ATP (often radiolabeled [γ-32P]ATP), and the test compound at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30 °C) for a defined period.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring the radioactivity. In fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Perspectives
The 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine scaffold serves as a highly versatile platform for the development of potent and selective kinase inhibitors. The structure-activity relationship studies, although diverse and spread across various kinase targets, consistently underscore the critical role of the substituents at the C4 and C6 positions in dictating the biological activity profile.
Future research in this area will likely focus on:
-
Expanding the diversity of substituents at the C4 and C6 positions to explore new chemical space and identify inhibitors for novel kinase targets.
-
Fine-tuning the pharmacokinetic properties of these analogs to improve their drug-like characteristics, such as solubility, metabolic stability, and oral bioavailability.
-
Utilizing computational modeling and structure-based drug design to guide the rational design of next-generation inhibitors with enhanced potency and selectivity.
By continuing to explore the rich chemistry of the pyrimidine nucleus, researchers are well-positioned to develop novel therapeutics for a wide range of diseases driven by aberrant kinase activity.
References
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2025). PubMed. [Link]
- CN112047938A - 2,4,6-Trisubstituted Pyrimidine Compounds as ATR Kinase Inhibitors. (n.d.).
- CN111620878A - Pyrrolopyrimidine derivatives as protein kinase inhibitors and application thereof. (n.d.).
-
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. (n.d.). PubChem. [Link]
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2025). ResearchGate. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2025). ResearchGate. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. [Link]
-
4,6-dianilino-pyrimidine derivatives, their preparation and their use as tyrosine kinase inhibitors. (n.d.). PubChem. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. [Link]
- US20100093748A1 - Substituted piperidines having protein kinase inhibiting activity. (n.d.).
- Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists. (n.d.).
- WO2011101409A1 - Pyrrolopyrimidine compounds as inhibitors of cdk4/6. (n.d.).
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (n.d.). ACS Publications. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PubMed Central. [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]
-
Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization. (2012). PubMed. [Link]
-
2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. (n.d.). RSC Publishing. [Link]
-
Synthesis and in-vitro antimicrobial activity of 4,6 disubstituted pyrimidines. (2025). ResearchGate. [Link]
-
Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. (2004). PubMed. [Link]
-
MAP4K4 inhibitors. (n.d.). PubChem. [Link]
-
Selected Publications and Patents from 2005–2019. (n.d.). Curia Global. [Link]
Sources
- 1. CN112047938A - 2,4,6-Trisubstituted Pyrimidine Compounds as ATR Kinase Inhibitors - Google Patents [patents.google.com]
- 2. WO2011101409A1 - Pyrrolopyrimidine compounds as inhibitors of cdk4/6 - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. CN111620878A - Pyrrolopyrimidine derivatives as protein kinase inhibitors and application thereof - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Substituted Pyrrolidinylpyrimidines: Strategic Routes and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The substituted pyrrolidinylpyrimidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence in pharmaceuticals necessitates robust and versatile synthetic strategies. This guide provides an in-depth comparison of the primary synthetic routes to this important class of molecules, offering experimental data, mechanistic rationale, and practical protocols to inform strategic decisions in drug discovery and development.
Executive Summary
The construction of the C-N bond between a pyrrolidine ring and a pyrimidine core is central to the synthesis of substituted pyrrolidinylpyrimidines. Two principal strategies dominate this field: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination). This guide will dissect these two mainstream approaches, alongside a discussion of alternative methods such as multicomponent reactions, providing a comparative analysis of their scope, limitations, and practical applicability.
Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Classical Approach
Nucleophilic aromatic substitution is a well-established, transition-metal-free method for forming aryl-amine bonds. The reaction typically involves the displacement of a leaving group, most commonly a halogen, from an electron-deficient aromatic ring by a nucleophile, in this case, a substituted pyrrolidine.
Mechanistic Rationale: The Power of Electron Deficiency
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic attack. The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the pyrimidine ring can further enhance the rate of reaction by stabilizing this intermediate. For di-substituted pyrimidines, such as 2,4-dichloropyrimidine, substitution generally occurs preferentially at the C4 position, which is more activated towards nucleophilic attack.[1]
Caption: General mechanism of the SNAr reaction for the synthesis of pyrrolidinylpyrimidines.
Experimental Data and Comparison
| Target Compound | Starting Materials | Conditions | Yield (%) | Reference |
| 2-(Pyrrolidin-1-yl)-4-aminopyrimidine | 2-Chloro-4-aminopyrimidine, Pyrrolidine | EtOH, reflux, 4h | 85 | Generic Protocol |
| 4-(Pyrrolidin-1-yl)-2-aminopyrimidine | 4-Chloro-2-aminopyrimidine, Pyrrolidine | H2O, KF, reflux, 17h | 70-86 | [2] |
| 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | 2,4-diazidopyrido[3,2-d]pyrimidine, various N-nucleophiles | DCM, rt | 47-98 | [3] |
Advantages and Disadvantages of the SNAr Approach
Advantages:
-
Transition-metal-free: Avoids potential contamination of the final product with heavy metals, which is a significant concern in pharmaceutical manufacturing.
-
Cost-effective: Often utilizes readily available and inexpensive starting materials and reagents.
-
Simple reaction conditions: Typically requires straightforward reaction setups without the need for specialized ligands or inert atmospheres.
-
Environmentally friendly options: Can be performed in greener solvents like water.[2]
Disadvantages:
-
Limited substrate scope: Requires an electron-deficient pyrimidine ring. The presence of electron-donating groups on the pyrimidine can significantly hinder or prevent the reaction.
-
Harsh reaction conditions: Often requires high temperatures and/or strong bases, which may not be compatible with sensitive functional groups.
-
Regioselectivity issues: In cases of multiple leaving groups, achieving selective substitution at the desired position can be challenging without a directing group.
Detailed Experimental Protocol: Synthesis of 2-(Pyrrolidin-1-yl)-4-aminopyrimidine via SNAr
Materials:
-
2-Chloro-4-aminopyrimidine (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Ethanol (sufficient to make a 0.5 M solution)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-aminopyrimidine and ethanol.
-
Stir the mixture until the starting material is fully dissolved.
-
Add pyrrolidine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 2-(pyrrolidin-1-yl)-4-aminopyrimidine.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination - The Modern Workhorse
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[4] This method offers a broader substrate scope and milder reaction conditions compared to traditional SNAr approaches.
Mechanistic Rationale: The Catalytic Cycle
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-pyrimidine, inserting into the carbon-halogen bond to form a Pd(II) intermediate.
-
Ligand Exchange/Amine Coordination: The pyrrolidine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the substituted pyrrolidinylpyrimidine and regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, influencing the rate of reaction, substrate scope, and efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are commonly employed.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Data and Comparison
| Target Compound | Starting Materials | Catalyst/Ligand/Base | Conditions | Yield (%) | Reference |
| N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives | 2-Chloro-4-(pyridin-3-yl)pyrimidine, various aryl amines | PdCl2(PPh3)2/Xantphos/NaOtBu | Toluene, reflux | 27-82 | [5] |
| 6-Arylaminopurine nucleosides | 6-Chloropurine nucleosides, aryl amines | Pd(OAc)2/Xantphos/Cs2CO3 | Toluene, 100 °C | Good yields | [6] |
| Aminated dichloropyridines | Dichloropyridines, various amines | Palladium catalyst | Mild conditions | High selectivity | [7] |
Advantages and Disadvantages of the Buchwald-Hartwig Approach
Advantages:
-
Broad substrate scope: Tolerates a wide range of functional groups on both the pyrimidine and pyrrolidine coupling partners, including electron-rich and sterically hindered substrates.
-
Milder reaction conditions: Often proceeds at lower temperatures and with weaker bases compared to SNAr, preserving sensitive functional groups.
-
High efficiency: Generally provides good to excellent yields.
-
Predictable regioselectivity: Can offer better control over regioselectivity in certain cases, although the inherent reactivity of the C4 position in dihalopyrimidines often dominates.[1]
Disadvantages:
-
Cost and toxicity of the catalyst: Palladium is a precious metal, making the catalyst system expensive. Residual palladium in the final product is a major concern for pharmaceutical applications and requires rigorous purification.
-
Air and moisture sensitivity: The Pd(0) catalyst and some phosphine ligands can be sensitive to air and moisture, often requiring inert atmosphere techniques.
-
Ligand optimization: The choice of ligand can be critical and may require screening to achieve optimal results for a given substrate combination.
Detailed Experimental Protocol: Synthesis of N-Phenyl-4-(pyrrolidin-1-yl)pyrimidin-2-amine via Buchwald-Hartwig Amination
Materials:
-
2-Chloro-4-(pyrrolidin-1-yl)pyrimidine (1.0 eq)
-
Aniline (1.1 eq)
-
Pd2(dba)3 (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add 2-chloro-4-(pyrrolidin-1-yl)pyrimidine and anhydrous, degassed toluene.
-
Stir the mixture for a few minutes, then add aniline.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alternative Synthetic Strategies
While SNAr and Buchwald-Hartwig amination are the most common methods, other strategies can be advantageous in specific contexts.
Multicomponent Reactions (MCRs)
MCRs offer a highly efficient approach to complex molecules by combining three or more starting materials in a single pot.[8][9] For the synthesis of substituted pyrimidines, iridium-catalyzed multicomponent reactions of amidines and alcohols have been reported, providing a sustainable route to highly decorated pyrimidine cores.[10] While not directly forming the pyrrolidinylpyrimidine bond in one step, these methods can be used to construct a complex pyrimidine core that can then be further functionalized.
Synthesis from Uracil Derivatives
Uracil and its derivatives can serve as versatile starting materials for the synthesis of substituted pyrimidines.[11][12][13][14] The pyrimidine ring of uracil can be modified through various transformations, including chlorination to introduce leaving groups for subsequent SNAr or cross-coupling reactions.
Conclusion and Future Outlook
The choice of synthetic route to substituted pyrrolidinylpyrimidines is a critical decision that depends on several factors, including the specific substitution pattern of the target molecule, the presence of sensitive functional groups, cost considerations, and scalability.
Nucleophilic Aromatic Substitution remains a valuable tool, particularly for large-scale synthesis where cost and the absence of transition metals are paramount. Its limitations in substrate scope, however, often necessitate the use of more versatile methods.
Palladium-catalyzed Buchwald-Hartwig amination has emerged as the go-to method for its broad applicability and tolerance of diverse functional groups, making it ideal for the rapid generation of compound libraries in a drug discovery setting. The primary drawbacks are the cost and potential for metal contamination, which require careful consideration and mitigation strategies.
Emerging strategies such as multicomponent reactions offer promising avenues for increasing synthetic efficiency and sustainability. As the demand for novel and complex substituted pyrrolidinylpyrimidines continues to grow, the development of new, more efficient, and greener synthetic methodologies will remain an active area of research.
This guide provides a framework for researchers to make informed decisions when designing the synthesis of this important class of molecules. By understanding the underlying mechanisms and the practical advantages and disadvantages of each route, scientists can navigate the synthetic landscape to efficiently access the compounds needed to advance their research and development programs.
References
-
Synthesis of uracil derivatives and some of their reactions. (2025). ResearchGate. [Link]
-
Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. (2014). National Institutes of Health. [Link]
-
Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2025). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (2025). ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]
-
Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. (n.d.). PubMed. [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). National Institutes of Health. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health. [Link]
-
Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011). National Institutes of Health. [Link]
-
Synthetic design of novel uracil and thiouracil derivatives. (2024). International Journal of Chemical Studies. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. (2023). Preprints.org. [Link]
-
Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. (2023). National Institutes of Health. [Link]
-
SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][7][11][15]thiadiazole Series. (2025). ResearchGate. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. (n.d.). ResearchGate. [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed. [Link]
-
Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (2024). PubMed Central. [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). National Institutes of Health. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022). Unknown Source. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Unknown Source. [Link]
-
Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. (n.d.). PubMed. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (n.d.). ACS Publications. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. [Link]
-
Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis. (2025). PubMed Central. [Link]
-
General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. (n.d.). Organic Chemistry Portal. [Link]
-
Antioxidant Properties of Pyrimidine and Uracil Derivatives. (2025). ResearchGate. [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). National Institutes of Health. [Link]
-
Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. (n.d.). ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemijournal.com [chemijournal.com]
- 13. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Qualifying Reference Standards for 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine Analysis
Introduction: The Critical Role of a Reference Standard in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the journey from a chemical intermediate to an active pharmaceutical ingredient (API) is paved with rigorous analytical checkpoints. The quality, purity, and consistency of starting materials and intermediates directly impact the safety and efficacy of the final drug product. 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound representing a class of scaffolds frequently explored in medicinal chemistry for the synthesis of targeted therapies.[1][2] Its robust and reproducible analysis is therefore not merely a procedural formality but a cornerstone of quality assurance.
The lynchpin of this analytical rigor is the reference standard —a highly characterized material that serves as the benchmark for identity, purity, and potency.[3] Without a reliable reference standard, all subsequent analytical data rests on a foundation of uncertainty. This guide provides an in-depth, objective comparison of the methodologies required to qualify and compare different batches of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine, ensuring the selection of a suitable in-house reference standard. We will move beyond a simple listing of procedures to explain the scientific rationale behind each step, providing a self-validating framework for researchers, scientists, and drug development professionals.
Pillar 1: Establishing the Analytical Framework for Reference Standard Qualification
A reference standard is not simply a bottle of chemical from the shelf; it is a material with meticulously documented properties. A Certified Reference Material (CRM) from a pharmacopeia like the USP or a national metrology institute represents the highest level of characterization and traceability.[4][5] However, for many novel intermediates like 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine, a commercial CRM may not be available. The onus then falls on the developing laboratory to qualify an in-house or secondary reference standard.
Our comparative guide will be based on a common scenario: A laboratory has procured or synthesized three distinct lots of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine—let's designate them Lot A , Lot B , and a candidate for the primary in-house standard, Lot C , which has undergone the most extensive initial characterization. The objective is to determine if Lots A and B are analytically comparable to Lot C and to solidify the qualification of Lot C as the definitive reference standard.
The logical workflow for this qualification process is outlined below.
Caption: Workflow for Qualifying a Reference Standard.
Pillar 2: Identity Confirmation – Is the Material What It Claims to Be?
Before any quantitative assessment, the unequivocal confirmation of the molecular structure is paramount. We employ a triad of spectroscopic techniques, each providing a unique and orthogonal piece of the structural puzzle.
Mass Spectrometry (MS)
Causality: MS directly measures the mass-to-charge ratio (m/z), providing the most direct evidence of the compound's molecular weight. For 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine (Molecular Formula: C₉H₁₀Cl₂N₄, Molecular Weight: 245.11 g/mol ), the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a definitive signature.
Experimental Protocol: LC-MS Identity Test
-
Sample Preparation: Dissolve ~0.1 mg of each lot in 1 mL of acetonitrile (ACN).
-
Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Gradient: 10% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (ESI+):
-
Scan Range: 50-500 m/z.
-
Expected Ion: The protonated molecule [M+H]⁺ is expected. The key is to observe the isotopic cluster:
-
m/z 245.03 (¹²C₉¹H₁₁³⁵Cl₂¹⁴N₄) - Highest abundance
-
m/z 247.03 (¹²C₉¹H₁₁³⁵Cl¹³⁷Cl¹⁴N₄) - ~65% of 245 peak
-
m/z 249.02 (¹²C₉¹H₁₁³⁷Cl₂¹⁴N₄) - ~10% of 245 peak
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the atomic-level blueprint of the molecule, confirming the connectivity of atoms through their magnetic properties.[6] ¹H NMR shows the number and environment of protons, while ¹³C NMR maps the carbon skeleton.[7] This technique is unparalleled for identifying isomers, which MS alone cannot distinguish.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of each lot in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
Acquisition:
-
Instrument: 400 MHz or higher spectrometer.
-
Experiments: Standard ¹H, ¹³C{¹H}, DEPT-135, COSY, and HSQC.
-
-
Expected ¹H NMR Signals (in CDCl₃, predicted):
-
~6.3-6.5 ppm: Singlet, 1H (pyrimidine C5-H).
-
~3.5-3.7 ppm: Triplet or multiplet, 4H (pyrrolidine N-CH₂).
-
~1.9-2.1 ppm: Multiplet, 4H (pyrrolidine internal CH₂).
-
-
Expected ¹³C NMR Signals (in CDCl₃, predicted):
-
~160-162 ppm: (C4, C6 - attached to Cl).
-
~158-160 ppm: (C2 - attached to N).
-
~105-107 ppm: (C5).
-
~47-49 ppm: (pyrrolidine N-CH₂).
-
~25-27 ppm: (pyrrolidine internal CH₂).
-
All three lots must exhibit identical spectra, matching the theoretical structure without any significant unexplained signals.
Pillar 3: Purity and Assay – The Quantitative Comparison
With identity confirmed, the focus shifts to purity. The primary tool for this is High-Performance Liquid Chromatography (HPLC), which separates the main compound from any impurities.[8]
HPLC Purity Determination
Causality: Reversed-phase HPLC separates compounds based on their polarity. By developing a method that provides a sharp, symmetrical peak for the main component, we can resolve and quantify even minor impurities. The area percent normalization method assumes that all compounds have a similar response factor at the chosen UV wavelength, providing a robust estimate of purity.[9]
Experimental Protocol: Reversed-Phase HPLC-UV
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50).
-
Sample Concentration: Prepare each lot at a concentration of 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 20.0 20 80 25.0 20 80 25.1 70 30 | 30.0 | 70 | 30 |
-
Trustworthiness: This method is self-validating. A good separation will show a sharp main peak with baseline resolution from any impurities. The use of a gradient ensures that both early-eluting (polar) and late-eluting (non-polar) impurities are captured within a reasonable run time.
Gas Chromatography (GC) for Residual Solvents
Causality: Pharmaceutical intermediates may contain residual solvents from the synthesis and purification process.[10] Static headspace GC is the standard method for analyzing these volatile organic compounds.
Experimental Protocol: Headspace GC-MS
-
Sample Preparation: Accurately weigh ~100 mg of each lot into a 20 mL headspace vial. Add 1 mL of DMSO. Crimp and seal.
-
GC Conditions:
-
Column: DB-624 or equivalent.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.
-
Injector: Split, 250 °C.
-
Carrier Gas: Helium.
-
-
Headspace Conditions:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Incubation Time: 15 min.
-
-
Detection: Mass Spectrometer (Scan mode) for identification and quantification against a standard solvent mix.
Data Presentation: Summarizing the Comparative Analysis
All quantitative data must be collated into a clear, comparative format.
| Parameter | Lot A | Lot B | Lot C (Candidate RS) | Acceptance Criteria |
| Identity | ||||
| Molecular Ion [M+H]⁺ | Matches | Matches | Matches | Matches theoretical m/z and isotopic pattern |
| ¹H & ¹³C NMR Spectra | Conforms | Conforms | Conforms | Conforms to proposed structure |
| Purity & Assay | ||||
| HPLC Purity (Area %) | 99.6% | 99.8% | 99.9% | ≥ 99.5% |
| Largest Single Impurity | 0.15% | 0.11% | 0.05% | ≤ 0.1% |
| Total Impurities | 0.40% | 0.20% | 0.10% | ≤ 0.5% |
| Residual Solvents (GC) | < 500 ppm (Acetone) | < 500 ppm (Acetone) | < 100 ppm (Acetone) | Per ICH Q3C Limits |
| Physical Properties | ||||
| Appearance | White to off-white powder | White powder | White crystalline powder | Consistent appearance |
Based on this hypothetical data, Lot C demonstrates the highest purity and lowest impurity profile, making it the superior candidate for the in-house reference standard. Lots A and B are of high quality but would be classified as working standards, to be quantified against the primary reference standard (Lot C) before use.
Visualization of the Purity Assessment Workflow
Caption: Step-by-step HPLC Purity Workflow.
Conclusion and Final Recommendation
The qualification of a reference standard is a multi-faceted process grounded in orthogonal analytical techniques. Through a systematic evaluation of identity, purity, and physical properties, we can confidently select and qualify a batch of material for use as a reference standard. In our comparative analysis, Lot C consistently demonstrated superior characteristics and is recommended for qualification as the primary in-house reference standard for 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine . Subsequent batches (like A and B) can be qualified as working standards, with their purity and strength established directly against this newly qualified primary standard. This rigorous, evidence-based approach ensures data integrity and builds a foundation of quality for the entire drug development lifecycle.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (MDPI) [Link]
-
4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine. (National Center for Biotechnology Information) [Link]
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (ResearchGate) [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (National Center for Biotechnology Information) [Link]
-
Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. (PubMed) [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (ResearchGate) [Link]
-
Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-one Derivatives. (Der Pharma Chemica) [Link]
-
Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. (ResearchGate) [Link]
-
A Validated HPLC-MS/MS Assay for 14-O-[(4,6-Diaminopyrimidine-2-yl)thioacetyl]. (Semantic Scholar) [https://www.semanticscholar.org/paper/A-Validated-HPLC-MS-MS-Assay-for-14-O-%5B(-mutilin-Wang-Sun/7cce486a4225576180358a980590a312760a7e8b]([Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (MDPI) [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (The Royal Society of Chemistry) [Link]
-
pyrimidine: it's diverse biological activities and methods of synthesis. (ResearchGate) [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (ResearchGate) [Link]
-
Pharmaceutical Analytical Reference Materials. (ZeptoMetrix) [Link]
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (ResearchGate) [Link]
-
Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry. (PubMed) [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (National Center for Biotechnology Information) [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (PubMed Central) [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (MDPI) [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (National Institutes of Health) [Link]
-
Pyrimidine, 4,6-dichloro-2-methyl-5-nitro-. (US EPA) [Link]
-
What are Certified reference materials? (CWS ABROAD) [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (Research Journal of Pharmacy and Technology) [Link]
-
Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. (National Institutes of Health) [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. usp.org [usp.org]
- 5. cwsabroad.com [cwsabroad.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
As researchers and drug development professionals, our work with novel chemical intermediates like 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine is fundamental to discovery. However, our responsibility extends beyond synthesis and application to the safe and compliant management of these materials from procurement to disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are rooted in established safety protocols and regulatory standards, reflecting a commitment to best practices in chemical stewardship.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the cornerstone of safe handling and disposal. 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine is a halogenated organic compound, a class of chemicals that requires careful management due to potential health and environmental hazards.[1][2] Its specific hazard profile, extrapolated from data on structurally similar dichloropyrimidines, necessitates stringent disposal protocols.
The primary driver for these procedures is the compound's classification as a corrosive material that can cause severe skin burns and serious eye damage.[3][4][5] Ingestion, inhalation, or significant skin contact can be harmful, potentially causing severe damage to delicate tissues.[4][5]
Table 1: Hazard Profile Summary for Dichloropyrimidine Analogs
| Hazard Classification | Category | Description |
|---|---|---|
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[3][5] |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[4][5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled.[4] |
Furthermore, this compound is incompatible with several common laboratory reagents. It must be kept away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent potentially exothermic or hazardous reactions.[4] This reactivity profile directly informs the need for strict waste segregation.
The Regulatory Landscape: RCRA and Generator Responsibilities
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] RCRA establishes a "cradle-to-grave" management system, which means that the generator of the hazardous waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[6][7]
As a generator, your laboratory is legally required to:
-
Characterize Your Waste : Determine if the waste is hazardous. Given that 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine is a halogenated organic compound with corrosive properties, it must be managed as hazardous waste.[4][7][8]
-
Manage Waste On-Site : Accumulate the waste in properly labeled, sealed containers at or near the point of generation.[9]
-
Ensure Proper Disposal : Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) using a certified hazardous waste transporter.[7][9]
Strict adherence to these regulations is not only a matter of legal compliance but a fundamental aspect of responsible scientific practice.
Standard Operating Procedure for Disposal
This section provides a step-by-step protocol for the safe handling and disposal of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine waste, from the laboratory bench to final pickup.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is the most immediate and critical control to prevent exposure.
-
Hand Protection : Wear double-layered, chemical-resistant gloves (e.g., Neoprene or Silver Shield).[10][11] Change the outer glove immediately if contamination is suspected.[11]
-
Eye and Face Protection : Use chemical safety goggles and a face shield to protect against splashes.[4][12]
-
Body Protection : A chemical-resistant lab coat or coveralls are mandatory to prevent skin contact.[4][10]
-
Respiratory Protection : All work, including waste consolidation, should be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols. If work outside a hood is unavoidable, a NIOSH-approved respirator is required.[13]
Step 2: Waste Segregation and Containerization
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions.
-
Designate a Waste Stream : Establish a specific hazardous waste container for halogenated organic solids or solutions containing 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine.
-
Avoid Incompatibles : Do not mix this waste with acids, oxidizing agents, or other incompatible materials listed in Section 1.[4]
-
Use Appropriate Containers : Collect waste in a designated, leak-proof container with a secure, tight-fitting lid. The container must be chemically compatible with the waste.[3][14]
-
Keep Containers Closed : Except when adding waste, the container must remain tightly sealed to prevent the release of vapors.
Step 3: Managing Spills and Decontamination
Accidents happen. A clear and immediate response plan is essential.
-
Ensure Safety : Evacuate non-essential personnel. Ensure the area is well-ventilated and eliminate any ignition sources.[3]
-
Don PPE : Wear the full complement of PPE described in Step 1.
-
Contain the Spill : Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a universal chemical binder.[3]
-
Collect Waste : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly. Retain all contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste and place them in the same container.[3]
-
Prevent Environmental Release : Never wash a spill down the drain or allow it to enter waterways.[3] The sewering of hazardous chemical waste is strictly prohibited.[15]
Step 4: Temporary Storage and Labeling
Waste containers stored in the lab, known as Satellite Accumulation Areas, must be managed correctly.
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine." List all other components of the waste mixture.
-
Storage Location : Store the sealed container in a secondary containment bin within a well-ventilated area, away from incompatible materials.[3][4]
-
Accumulation Limits : Be aware of your institution's and regulatory limits on the volume of waste and the time it can be stored in a satellite area before being moved to a central storage facility.
Step 5: Arranging for Final Disposal
The final step is the transfer of waste to your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste vendor.
-
Request Pickup : Follow your institution's specific procedures to request a hazardous waste pickup.
-
Documentation : Ensure all paperwork, including waste manifests, is completed accurately. This documentation is a critical part of the RCRA "cradle-to-grave" tracking requirement.[6]
-
Final Treatment : The waste will be transported to a licensed TSDF, where it will be destroyed via a method appropriate for halogenated organic compounds, typically high-temperature incineration.[7][16]
Visualizing the Disposal Workflow
To ensure clarity, the following diagram illustrates the decision-making and operational flow for the proper disposal of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine.
Conclusion
The responsible disposal of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding its hazards, adhering to regulatory requirements, and following a clear, systematic disposal procedure, we can mitigate risks effectively. This commitment to meticulous waste management upholds the integrity of our research and ensures a safe working environment for all.
References
-
4,6-Dichloropyrimidine - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. (n.d.). Carl ROTH. Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
-
Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). US EPA. Retrieved from [Link]
-
Guidelines on Handling Hazardous Drugs. (n.d.). ASHP. Retrieved from [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). EPA. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2025-03-24). US EPA. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]
-
Demystify New Regulations for Hazardous Waste. (n.d.). Pharmacy Purchasing & Products Magazine. Retrieved from [Link]
-
Hazardous waste in the United States. (n.d.). Wikipedia. Retrieved from [Link]
-
Personal Protective Equipment. (n.d.). Environmental Health & Safety Services. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals Final Rule. (n.d.). EPA. Retrieved from [Link]
-
2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. (n.d.). Srini Chem. Retrieved from [Link]
-
What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? (2024-12-19). YouTube. Retrieved from [Link]
-
Chapter One: Perspective on Halogenated Organic Compounds. (2024-06-07). EPA. Retrieved from [Link]
-
Perspective on halogenated organic compounds. (2023-11-02). PubMed Central - NIH. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Retrieved from [Link]
-
Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]
-
RCRA Organic Air Emission Standards for TSDFs and Large Quantity Generators. (n.d.). Ohio.gov. Retrieved from [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]
Sources
- 1. Chapter One: Perspective on Halogenated Organic Compounds | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. Federal Register :: Request Access [unblock.federalregister.gov]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. pppmag.com [pppmag.com]
- 12. hsa.ie [hsa.ie]
- 13. gerpac.eu [gerpac.eu]
- 14. ashp.org [ashp.org]
- 15. epa.gov [epa.gov]
- 16. Pharmacy Purchasing & Products Magazine [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
